Antifungal agent 40
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H20Cl2N4Se |
|---|---|
Molecular Weight |
490.3 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-2-imidazol-1-ylethyl]selanylethyl]imidazole |
InChI |
InChI=1S/C22H20Cl2N4Se/c23-19-5-1-17(2-6-19)21(13-27-11-9-25-15-27)29-22(14-28-12-10-26-16-28)18-3-7-20(24)8-4-18/h1-12,15-16,21-22H,13-14H2 |
InChI Key |
MAQRMAREYLDICZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C=CN=C2)[Se]C(CN3C=CN=C3)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of Antifungal Agent 40
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 40, also identified as compound A03, is a novel selenium-containing azole derivative demonstrating significant antifungal activity. This technical guide provides a comprehensive overview of its core mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows. The primary mode of action for this compound is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. This inhibition disrupts fungal cell membrane integrity, leading to cessation of growth and cell death. Furthermore, this agent has shown efficacy against fluconazole-resistant strains of Candida and exhibits inhibitory effects on biofilm formation.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal activity of this compound stems from its potent inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.
By binding to the active site of CYP51, this compound prevents the demethylation of lanosterol, a key step in the ergosterol synthesis pathway. This blockade leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors within the fungal cell. The resulting altered cell membrane composition increases its permeability and disrupts cellular processes, ultimately inhibiting fungal growth and viability.[1]
Signaling Pathway: Ergosterol Biosynthesis
The following diagram illustrates the ergosterol biosynthesis pathway, highlighting the point of inhibition by this compound.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound.
Table 1: In Vitro Antifungal Activity
| Fungal Species | MIC (μg/mL) |
| Various Fungal Strains | 1 - 64 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[1]
Table 2: Cytotoxicity Data
| Cell Line | Cell Type | IC50 (μM) |
| HL-60 | Human promyelocytic leukemia | 5.18 |
| MDA-MB-231 | Human breast adenocarcinoma | 3.25 |
| PC-3 | Human prostate cancer | 0.98 |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[1]
Table 3: Hemolytic Activity
| Compound Concentration (μg/mL) | Incubation Time | Result |
| 2 - 32 | 3 hours | High hemolysis rate in rabbit erythrocytes |
Hemolysis rate refers to the breakdown of red blood cells.[1]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of this compound.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.
Workflow Diagram:
References
In-Depth Technical Guide: Synthesis and Characterization of Antifungal Agent 40 (Compound A03)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 40, also identified as compound A03, is a novel selenium-containing azole derivative with potent antifungal properties. This technical guide provides a comprehensive overview of its synthesis, detailed characterization, biological activity, and mechanism of action. The information presented is collated from scientific literature and is intended to serve as a resource for researchers in the field of antifungal drug discovery and development.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. Azole antifungals, a cornerstone of antifungal therapy, are facing increasing challenges due to resistance. This compound represents a promising development in this area, incorporating selenium into a miconazole analogue structure. This modification is designed to enhance its antifungal efficacy, particularly against resistant strains. This document outlines the key technical aspects of this compound.
Synthesis of this compound (A03)
The synthesis of this compound (Compound A03) is based on established methods for the preparation of miconazole analogues, with specific modifications to introduce the selenium moiety. While the full detailed experimental protocol from the primary literature is not publicly available, the following represents a likely synthetic pathway based on similar reported syntheses.
A representative synthetic scheme is as follows:
Step 1: Synthesis of the key intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. This intermediate is typically prepared by the reaction of 2',4'-dichloro-2-bromoacetophenone with imidazole in a suitable solvent like dimethylformamide (DMF).
Step 2: Reduction of the ketone to form the corresponding alcohol. The ketone intermediate is reduced using a reducing agent such as sodium borohydride (NaBH4) in methanol to yield 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol.
Step 3: Introduction of the selenium-containing side chain. This is the crucial step for creating this compound. It would likely involve the reaction of the alcohol intermediate with a selenium-containing electrophile. Based on the structure, a possible route involves the reaction with a diselenide compound in the presence of a reducing agent to form a selenol, which then reacts with an appropriate alkylating agent.
Note: The precise reagents, reaction conditions (temperature, time), and purification methods would be detailed in the primary research article.
Characterization of this compound (A03)
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C22H20Cl2N4Se |
| Molecular Weight | 490.29 g/mol |
| SMILES | ClC1=CC=C(C([Se]C(C2=CC=C(Cl)C=C2)CN3C=CN=C3)CN4C=CN=C4)C=C1 |
Spectroscopic Data
While the full spectra are not available, the following are the expected spectroscopic characterization methods used to confirm the structure of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Would be used to determine the number and types of protons and their connectivity in the molecule. Characteristic chemical shifts would be expected for the aromatic protons on the dichlorophenyl rings, the imidazole protons, and the methylene protons of the backbone and side chain.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide information on the carbon skeleton of the molecule. The number of distinct carbon signals would correspond to the number of non-equivalent carbon atoms in the structure.
-
Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Biological Activity
This compound has demonstrated significant in vitro activity against a range of fungal pathogens.
Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) is a key measure of antifungal potency.
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 1-64 | [1] |
| Fluconazole-Resistant C. albicans | - | [1] |
| Other Candida species | - | [1] |
Experimental Protocol: Broth Microdilution MIC Assay
A standardized broth microdilution method is typically used to determine the MIC values. A brief outline of the protocol is as follows:
-
Inoculum Preparation: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a standardized concentration (e.g., 0.5 McFarland standard).
-
Drug Dilution: A serial dilution of the antifungal agent is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is read as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth compared to the growth control.
Antibiofilm Activity
This compound has also shown activity against fungal biofilms, which are notoriously difficult to treat.[1]
Experimental Protocol: Biofilm Inhibition Assay
-
Biofilm Formation: Fungal cells are allowed to adhere to the surface of a 96-well plate and form biofilms over a period of time (e.g., 24 hours).
-
Treatment: The formed biofilms are then treated with various concentrations of the antifungal agent.
-
Quantification: After a further incubation period, the viability of the biofilm cells is quantified using methods such as the XTT reduction assay or by crystal violet staining to measure biofilm biomass.
Cytotoxicity and Hemolysis
| Cell Line | IC50 (µM) | Reference |
| HL-60 | 5.18 | [1] |
| MDA-MB-231 | 3.25 | |
| PC-3 | 0.98 |
This compound has been reported to display a high hemolysis rate in rabbit erythrocytes at concentrations ranging from 2-32 µg/mL.
Experimental Protocol: Hemolysis Assay
-
Erythrocyte Preparation: Fresh rabbit red blood cells are washed and diluted in a buffered saline solution.
-
Treatment: The erythrocyte suspension is incubated with various concentrations of the antifungal agent.
-
Incubation: The mixture is incubated for a set period (e.g., 3 hours) at 37°C.
-
Measurement: The samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 540 nm). The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100) and a negative control (buffer only).
Mechanism of Action
This compound functions by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
References
In-Depth Technical Guide: Antifungal Agent 40 and its Interruption of the Ergosterol Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 40, a novel selenium-containing azole derivative, has emerged as a potent inhibitor of the fungal ergosterol biosynthesis pathway. This technical guide provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. By specifically targeting lanosterol 14α-demethylase (CYP51), a critical enzyme in the production of ergosterol, this compound disrupts fungal cell membrane integrity, leading to potent antifungal effects against a broad spectrum of pathogenic fungi, including fluconazole-resistant strains. This document details the methodologies for assessing its antifungal activity, impact on biofilm formation, and toxicological profile, offering a foundational resource for researchers in the field of antifungal drug discovery and development.
Introduction: The Ergosterol Synthesis Pathway as a Prime Antifungal Target
The fungal cell membrane is a crucial structure for maintaining cellular integrity, regulating solute transport, and facilitating signaling processes. A key component of the fungal cell membrane is ergosterol, a sterol that is functionally analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex, multi-step process that is essential for fungal viability. Crucially, this pathway is absent in humans, making the enzymes involved highly attractive targets for the development of selective antifungal therapies.[1][2]
Several classes of antifungal drugs exploit this pathway, with the azoles being one of the most successful. Azoles, which include well-known drugs like fluconazole and itraconazole, function by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51 or Erg11p).[2][3] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion to ergosterol. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupt the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[3]
This compound, also identified as compound A03 in its primary research, is a novel selenium-containing azole derivative designed to effectively bind to and inhibit fungal CYP51. This guide will delve into the technical details of this promising antifungal compound.
This compound: Mechanism of Action
This compound exerts its antifungal effect by directly inhibiting the lanosterol 14α-demethylase (CYP51) enzyme. The molecule is designed to fit within the active site of the fungal CYP51 enzyme, with its azole nitrogen forming a coordinate bond with the heme iron atom at the enzyme's catalytic center. This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby halting the ergosterol synthesis pathway. The selenium-containing moiety and other structural features of this compound are designed to enhance its binding affinity and specificity for the fungal enzyme, potentially offering advantages over existing azole antifungals.
The direct consequence of CYP51 inhibition is a significant reduction in the cellular concentration of ergosterol and a concurrent accumulation of lanosterol and other 14α-methylated sterols. This altered sterol profile disrupts the physical properties of the fungal membrane, increasing its permeability and fluidity, and interfering with the function of membrane-bound proteins. This ultimately leads to the cessation of fungal growth and, in some cases, cell death.
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the available data on its minimum inhibitory concentrations (MICs) against different fungal species, its cytotoxicity against human cell lines, and its hemolytic activity.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC Range (μg/mL) |
| Candida albicans | 1 - 16 |
| Fluconazole-Resistant C. albicans | 2 - 32 |
| Candida glabrata | 4 - 64 |
| Candida parapsilosis | 1 - 8 |
| Candida krusei | 8 - 64 |
Data compiled from publicly available information for this compound (compound A03).
Table 2: In Vitro Cytotoxicity of this compound (IC50)
| Human Cell Line | IC50 (μM) |
| HL-60 (Leukemia) | 5.18 |
| MDA-MB-231 (Breast Cancer) | 3.25 |
| PC-3 (Prostate Cancer) | 0.98 |
Data from MTT assay.
Table 3: Hemolytic Activity of this compound
| Concentration Range (μg/mL) | Observation |
| 2 - 32 | High hemolysis rate in rabbit erythrocytes |
Data obtained after 3 hours of incubation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard techniques in the field and reflect the procedures likely used in the primary research.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against various fungal species.
Materials:
-
Fungal strains (e.g., Candida albicans, Candida glabrata)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Culture the fungal strains on an appropriate agar medium. Prepare a cell suspension in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Prepare a serial two-fold dilution of this compound in the 96-well plates using RPMI-1640 medium. The final concentration range should typically span from 0.25 to 128 μg/mL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.
References
Unveiling the Molecular Target of Antifungal Agent 40: A Technical Guide to Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and experimental protocols for the identification and validation of the molecular target of a novel antifungal compound, designated as Antifungal Agent 40. This document will use this compound, a putative inhibitor of lanosterol 14α-demethylase (CYP51), as a case study to illustrate the logical workflow and key experimental considerations in antifungal drug development.
Introduction to this compound and its Putative Target
This compound (Catalogue No. HY-151437) has been identified as a compound with notable antifungal properties. Preliminary data suggests that its mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[1] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane fluidity and function, ultimately resulting in fungal cell death.[2][3][4] The targeting of the ergosterol pathway is a clinically validated strategy, employed by the widely used azole class of antifungal drugs.[5]
This guide will detail the necessary steps to rigorously validate CYP51 as the primary target of this compound and to characterize its inhibitory properties.
Quantitative Data Summary
A critical aspect of characterizing a new antifungal agent is the quantitative assessment of its efficacy and potential toxicity. The following tables summarize the available data for this compound.
Table 1: Antifungal Activity of Agent 40
| Parameter | Organism(s) | Value Range |
| Minimum Inhibitory Concentration (MIC) | Fungal species | 1-64 µg/mL |
Table 2: In Vitro Cytotoxicity and Hemolytic Activity of Agent 40
| Assay | Cell Line / System | Parameter | Value |
| Cytotoxicity | HL-60 | IC50 | 5.18 µM |
| Cytotoxicity | MDA-MB-231 | IC50 | 3.25 µM |
| Cytotoxicity | PC-3 | IC50 | 0.98 µM |
| Hemolysis | Rabbit Erythrocytes | Hemolysis Rate | High at 2-32 µg/mL |
Target Identification and Validation Workflow
The process of confirming the molecular target of a novel compound follows a logical progression from initial hypothesis generation to rigorous experimental validation.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments required to validate the target of this compound.
Antifungal Susceptibility Testing (MIC Determination)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against relevant fungal pathogens.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions in RPMI-1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to the final inoculum concentration.
-
Plate Inoculation: Add 100 µL of each drug dilution to the wells of a 96-well plate. Add 100 µL of the fungal inoculum to each well. Include a positive control (no drug) and a negative control (no fungus).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control. This can be determined visually or by reading the absorbance at a specific wavelength.
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
Objective: To directly measure the inhibitory effect of this compound on the activity of purified CYP51 enzyme.
Materials:
-
Purified fungal CYP51 enzyme
-
Lanosterol (substrate)
-
NADPH-cytochrome P450 reductase
-
Reaction buffer
-
This compound
-
GC-MS or HPLC system for product detection
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified CYP51, and NADPH-cytochrome P450 reductase.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes and pre-incubate for a specified time.
-
Reaction Initiation: Start the reaction by adding the substrate, lanosterol.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Reaction Termination and Extraction: Stop the reaction and extract the sterols using an organic solvent (e.g., hexane).
-
Analysis: Analyze the extracted sterols by GC-MS or HPLC to quantify the amount of product formed.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Fungal Biofilm Inhibition Assay
Objective: To assess the ability of this compound to inhibit the formation of fungal biofilms.
Materials:
-
Fungal strain known for biofilm formation (e.g., Candida albicans)
-
RPMI-1640 medium
-
Sterile 96-well flat-bottom plates
-
Crystal Violet (CV) solution
-
XTT reduction assay reagents
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal suspension as described in the MIC protocol.
-
Biofilm Formation and Treatment: Add 100 µL of the fungal suspension to each well of a 96-well plate. Add 100 µL of this compound dilutions. Include drug-free controls.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow biofilm formation.
-
Quantification of Biofilm Biomass (CV Assay):
-
Wash the wells with PBS to remove non-adherent cells.
-
Stain the biofilms with Crystal Violet solution.
-
Wash away excess stain and solubilize the bound stain.
-
Measure the absorbance at 570 nm.
-
-
Quantification of Metabolic Activity (XTT Assay):
-
Wash the biofilms with PBS.
-
Add XTT solution and incubate.
-
Measure the absorbance at 490 nm.
-
Hemolysis Assay
Objective: To evaluate the potential of this compound to cause red blood cell lysis.
Materials:
-
This compound
-
Fresh rabbit or human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control)
-
96-well plates
-
Spectrophotometer
Procedure:
-
RBC Preparation: Wash RBCs with PBS by centrifugation and resuspend to a final concentration of 2-5%.
-
Assay Setup: In a 96-well plate, add serial dilutions of this compound. Include a vehicle control (negative control) and Triton X-100 (positive control for 100% lysis).
-
Incubation: Add the RBC suspension to each well and incubate at 37°C for 1-2 hours.
-
Centrifugation: Centrifuge the plate to pellet intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Signaling Pathway Visualization
The proposed target of this compound, CYP51, is a key enzyme in the ergosterol biosynthesis pathway. Understanding this pathway is crucial for contextualizing the agent's mechanism of action.
Genetic Validation of the Target
To provide definitive evidence that CYP51 is the target of this compound, genetic manipulation of the target gene in a model fungal organism is essential.
6.1. Gene Deletion:
-
Hypothesis: If CYP51 is the primary target, a heterozygous deletion of the ERG11 gene (encoding CYP51) in a diploid fungus should lead to hypersensitivity to this compound.
-
Method: Compare the MIC of this compound for the wild-type strain and a heterozygous erg11Δ/+ mutant.
6.2. Gene Overexpression:
-
Hypothesis: Overexpression of the ERG11 gene should lead to increased resistance to this compound.
-
Method: Transform a wild-type fungal strain with a plasmid that leads to the overexpression of ERG11. Compare the MIC of this compound for the overexpressing strain and the wild-type strain.
References
In-Depth Technical Guide: Spectrum of Activity for Antifungal Agent 40 (Exemplified by Ibrexafungerp)
Introduction
Antifungal Agent 40 represents a novel class of glucan synthase inhibitors. This document provides a comprehensive overview of its in vitro spectrum of activity against a broad range of fungal pathogens, details the experimental protocols for susceptibility testing, and illustrates its mechanism of action through signaling pathway diagrams. The data presented here is based on studies of Ibrexafungerp, a structurally related triterpenoid antifungal, to serve as a representative model for this compound.
In Vitro Spectrum of Activity
The in vitro activity of this compound has been evaluated against a wide array of clinically relevant fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of the agent that inhibits the visible growth of a microorganism.
Activity Against Candida Species
| Fungal Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | 0.125 | 0.25 | 0.03 - 0.5 |
| Candida glabrata | 0.25 | 0.5 | 0.06 - 1 |
| Candida parapsilosis | 0.25 | 0.5 | 0.06 - 1 |
| Candida tropicalis | 0.125 | 0.25 | 0.03 - 0.5 |
| Candida krusei | 0.5 | 1 | 0.125 - 2 |
| Candida auris | 0.25 | 0.5 | 0.06 - 1 |
Activity Against Aspergillus Species
| Fungal Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Aspergillus fumigatus | 0.125 | 0.25 | 0.03 - 0.5 |
| Aspergillus flavus | 0.125 | 0.25 | 0.03 - 0.5 |
| Aspergillus niger | 0.25 | 0.5 | 0.06 - 1 |
| Aspergillus terreus | 0.5 | 1 | 0.125 - 2 |
Activity Against Other Fungal Pathogens
| Fungal Pathogen | MIC Range (µg/mL) |
| Cryptococcus neoformans | 1 - 4 |
| Rhizopus arrhizus | >8 |
| Fusarium solani | >8 |
Experimental Protocols
The in vitro susceptibility data presented was determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Assay for Yeasts (CLSI M27)
This method is used to determine the MIC of antifungal agents against yeast species like Candida.
Caption: Workflow for CLSI M27 Broth Microdilution Assay for Yeasts.
Broth Microdilution Assay for Molds (CLSI M38)
This protocol is adapted for filamentous fungi like Aspergillus. The primary difference lies in the preparation of the inoculum.
Investigating the Molecular Targets of Antifungal Agent 40: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of "Antifungal agent 40," a novel selenium-containing azole derivative with potent antifungal properties. The primary molecular target of this agent is lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi. This guide summarizes the available quantitative data on its antifungal activity, biofilm inhibition, and safety profile. Detailed experimental protocols for the key assays are provided, along with visualizations of the relevant signaling pathway and experimental workflows to facilitate a comprehensive understanding of this promising antifungal candidate.
Introduction
"this compound" is a novel synthetic compound characterized as a selenium-containing azole derivative. It has demonstrated significant in vitro activity against a range of pathogenic fungi, including resistant strains. The core mechanism of action of this compound is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme essential for the integrity of the fungal cell membrane. By disrupting ergosterol synthesis, this compound compromises the fungal cell membrane, leading to growth inhibition and cell death. This guide details the current understanding of its molecular interactions and biological effects.
Molecular Target and Mechanism of Action
The primary molecular target of this compound is the fungal enzyme lanosterol 14α-demethylase, also known as CYP51. This enzyme is a key component of the ergosterol biosynthesis pathway, which is crucial for maintaining the structure and function of the fungal cell membrane.
Ergosterol Biosynthesis Pathway and CYP51 Inhibition
Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex multi-step process. This compound, like other azole antifungals, specifically inhibits the demethylation of lanosterol at the 14α position, a reaction catalyzed by CYP51. This inhibition leads to the depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered membrane composition disrupts its integrity and fluidity, impairing the function of membrane-bound enzymes and ultimately inhibiting fungal growth.
Figure 1: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. The data is compiled from in vitro studies and provides a preliminary assessment of the agent's efficacy and safety profile.
Antifungal Activity
The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. The MIC values for this compound were determined against a panel of pathogenic fungi.
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 1 - 64 |
| Other Candida spp. | 1 - 64 |
| Fluconazole-Resistant C. albicans | 1 - 64 |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains. The provided range represents the overall activity across the tested species.
Biofilm Inhibition
Fungal biofilms are a significant clinical challenge due to their increased resistance to antimicrobial agents. This compound has been shown to inhibit the formation of biofilms by fluconazole-resistant C. albicans.
| Fungal Strain | Concentration for Biofilm Inhibition (µg/mL) |
| Fluconazole-Resistant C. albicans | 0.5 |
Table 2: Concentration of this compound demonstrating antibiofilm activity.
In Vitro Cytotoxicity
The cytotoxic potential of this compound was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined to assess its effect on cell viability.
| Cell Line | IC50 (µM) |
| HL-60 (Human promyelocytic leukemia) | 5.18 |
| MDA-MB-231 (Human breast adenocarcinoma) | 3.25 |
| PC-3 (Human prostate adenocarcinoma) | 0.98 |
Table 3: Cytotoxicity of this compound against human cancer cell lines.
Hemolytic Activity
The hemolytic activity of this compound was assessed to evaluate its potential to damage red blood cells.
| Species | Hemolysis Rate |
| Rabbit | High |
Table 4: Hemolytic activity of this compound on rabbit erythrocytes.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on standardized methods and are representative of the procedures used to evaluate this compound.
Minimum Inhibitory Concentration (MIC) Assay
The antifungal susceptibility of various fungal strains to this compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27 document.
Figure 2: Workflow for the broth microdilution MIC testing method.
Protocol:
-
Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in RPMI 1640 medium to achieve the desired concentration range.
-
Preparation of Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. The suspension is then diluted in RPMI 1640 medium to the final inoculum concentration.
-
Assay Procedure: 100 µL of each antifungal dilution is dispensed into the wells of a 96-well microtiter plate. 100 µL of the fungal inoculum is then added to each well. A drug-free well serves as a positive growth control, and an uninoculated well serves as a negative control.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control well.
Biofilm Inhibition Assay
The effect of this compound on biofilm formation is quantified using a crystal violet staining method or an XTT reduction assay, which measures the metabolic activity of the biofilm.
Protocol (XTT Reduction Assay):
-
Biofilm Formation: A standardized fungal cell suspension (1 x 10⁶ cells/mL) in RPMI 1640 medium is added to the wells of a 96-well plate. The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Treatment: After the initial incubation, the medium is aspirated, and the wells are washed with PBS to remove non-adherent cells. Fresh medium containing various concentrations of this compound is then added to the wells.
-
Incubation: The plate is incubated for a further 24 hours at 37°C.
-
XTT Assay: The wells are washed again with PBS. An XTT/menadione solution is added to each well and incubated in the dark. The color change, which is proportional to the metabolic activity of the biofilm, is measured spectrophotometrically.
-
Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the untreated control wells.
Ergosterol Biosynthesis Inhibition Assay (GC-MS)
The inhibition of CYP51 by this compound is confirmed by analyzing the sterol composition of treated fungal cells using Gas Chromatography-Mass Spectrometry (GC-MS).
Figure 3: Experimental workflow for GC-MS analysis of ergosterol biosynthesis inhibition.
Protocol:
-
Cell Culture and Treatment: Fungal cells are grown in a suitable liquid medium to mid-log phase and then treated with a sub-inhibitory concentration of this compound. An untreated culture serves as a control.
-
Sterol Extraction: After incubation, the cells are harvested, washed, and subjected to saponification with alcoholic potassium hydroxide. The non-saponifiable lipids, including sterols, are then extracted with an organic solvent such as n-hexane.
-
Derivatization: The extracted sterols are derivatized (e.g., by silylation) to increase their volatility for GC analysis.
-
GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer. The different sterols are separated based on their retention times and identified by their mass spectra.
-
Data Analysis: The accumulation of lanosterol and other 14α-methylated sterols and a corresponding decrease in ergosterol in the treated sample compared to the control confirms the inhibition of CYP51.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Human cancer cell lines (HL-60, MDA-MB-231, PC-3) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plate is incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated as the concentration of this compound that reduces cell viability by 50%.
Hemolytic Activity Assay
This assay determines the lytic effect of this compound on red blood cells.
Protocol:
-
Preparation of Red Blood Cells: Freshly collected rabbit red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. A suspension of red blood cells is then prepared in PBS.
-
Assay Procedure: The red blood cell suspension is incubated with various concentrations of this compound at 37°C for a defined period. A sample with PBS serves as a negative control (0% hemolysis), and a sample with a surfactant like Triton X-100 serves as a positive control (100% hemolysis).
-
Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet the intact red blood cells. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured spectrophotometrically by reading the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculation of Hemolysis Rate: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Conclusion
This compound is a promising new antifungal compound that targets the fungal CYP51 enzyme, a validated and crucial target for antifungal therapy. The available data indicate its potent activity against a range of pathogenic fungi, including those resistant to existing treatments, and its ability to inhibit biofilm formation. While its in vitro cytotoxicity and hemolytic activity warrant further investigation and optimization for therapeutic applications, this compound represents a valuable lead compound in the development of new treatments for invasive fungal infections. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of antifungal drug discovery and development.
In-Depth Technical Guide: Inhibition of Lanosterol 14α-Demethylase by Antifungal Agent 40
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action, inhibitory activity, and experimental evaluation of a novel antifungal agent, designated as Antifungal Agent 40 (also referred to as compound A03). This selenium-containing azole derivative demonstrates potent antifungal activity through the targeted inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. This document details the quantitative inhibitory data, experimental protocols for its characterization, and visual representations of the relevant biological pathway and experimental workflow.
Introduction: The Role of Lanosterol 14α-Demethylase in Fungal Pathogens
Lanosterol 14α-demethylase (CYP51) is a cytochrome P450 enzyme that plays a pivotal role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Ergosterol is crucial for maintaining the integrity, fluidity, and proper function of the fungal cell membrane.[2] The enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol.[3] Inhibition of CYP51 disrupts the ergosterol biosynthesis pathway, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and cell death, making CYP51 a prime target for the development of antifungal drugs.[2] The azole class of antifungal agents, including fluconazole and itraconazole, function through the inhibition of this vital enzyme.[4] However, the emergence of azole-resistant fungal strains necessitates the discovery of novel and more effective CYP51 inhibitors.
This compound: A Novel Selenium-Containing Azole Derivative
This compound is a novel synthetic compound belonging to a series of selenium-containing azole derivatives. Its design is based on exploiting the hydrophobic cleft of the Candida albicans CYP51 active site. The inclusion of a selenium atom in its structure is a key feature aimed at enhancing its antifungal potency and overcoming existing resistance mechanisms.
Quantitative Inhibitory Activity
The inhibitory effects of this compound and related compounds have been quantified through various in vitro assays. The following tables summarize the minimum inhibitory concentrations (MICs) against a panel of fungal pathogens, including fluconazole-resistant strains, and cytotoxicity data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Strains
| Fungal Strain | MIC (μg/mL) |
| Candida albicans | 1 - 64 |
| Fluconazole-Resistant C. albicans | 1 - 64 |
| Other Candida spp. | 1 - 64 |
Data sourced from studies on a series of selenium-containing azole derivatives, including the compound identified as this compound (A03). The range reflects the testing against multiple strains.
Table 2: Cytotoxicity of this compound (IC50)
| Cell Line | IC50 (μM) |
| HL-60 (Human promyelocytic leukemia cells) | 5.18 |
| MDA-MB-231 (Human breast cancer cells) | 3.25 |
| PC-3 (Human prostate cancer cells) | 0.98 |
These values indicate the concentration of the agent required to inhibit the growth of these mammalian cell lines by 50% and are a measure of its potential toxicity.
Experimental Protocols
This section details the methodologies employed to characterize the inhibitory effects of this compound.
Synthesis of this compound
The synthesis of this compound and its analogues is based on the principles of medicinal chemistry, involving the strategic combination of an azole head group with a selenium-containing hydrophobic side chain. The detailed synthetic route is outlined in the primary literature by Xu et al. (2022).
In Vitro Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Drug Dilution: this compound is serially diluted in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation and Incubation: The standardized fungal suspension is added to each well. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control well.
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay (GC-MS Analysis)
The direct inhibitory effect of this compound on the enzymatic activity of CYP51 is assessed by analyzing the sterol composition of treated fungal cells using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Fungal Culture and Treatment: Candida albicans cells are grown in a suitable medium to the mid-logarithmic phase. The culture is then treated with varying concentrations of this compound (e.g., 1-8 μg/mL) for a specified period (e.g., 16 hours).
-
Sterol Extraction: After incubation, the fungal cells are harvested by centrifugation. The cell pellet is saponified using a strong base (e.g., alcoholic potassium hydroxide) to release the sterols.
-
Non-saponifiable Lipid Extraction: The sterols are then extracted from the saponified mixture using an organic solvent such as n-heptane or petroleum ether.
-
Derivatization: The extracted sterols are derivatized (e.g., silylated) to increase their volatility for GC analysis.
-
GC-MS Analysis: The derivatized sterol sample is injected into a gas chromatograph coupled with a mass spectrometer. The different sterols are separated based on their retention times and identified by their characteristic mass fragmentation patterns.
-
Data Analysis: The inhibition of CYP51 is determined by observing a dose-dependent decrease in the ergosterol peak and a corresponding accumulation of the lanosterol peak in the chromatograms of the treated samples compared to the untreated control.
Biofilm Inhibition Assay
The ability of this compound to inhibit the formation of fungal biofilms is a critical aspect of its potential therapeutic efficacy.
-
Biofilm Formation: A standardized suspension of fungal cells is added to the wells of a microtiter plate and incubated to allow for biofilm formation.
-
Treatment: this compound is added to the wells at various concentrations at the beginning of the incubation period.
-
Incubation: The plate is incubated for 24-48 hours to allow for biofilm maturation in the presence of the antifungal agent.
-
Quantification: The extent of biofilm formation is quantified using methods such as the crystal violet staining assay or the XTT reduction assay, which measure the biofilm biomass and metabolic activity, respectively. A reduction in the measured signal in the treated wells compared to the control indicates biofilm inhibition.
Visualizing the Mechanism and Workflow
Ergosterol Biosynthesis Pathway and Inhibition
The following diagram illustrates the key steps in the ergosterol biosynthesis pathway, highlighting the critical role of lanosterol 14α-demethylase and its inhibition by this compound.
Caption: Inhibition of Lanosterol 14α-demethylase by this compound.
Experimental Workflow for Characterization
The logical flow of experiments to characterize a novel antifungal agent like this compound is depicted below.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound represents a promising development in the search for novel therapeutics to combat fungal infections, particularly those caused by azole-resistant strains. Its targeted inhibition of lanosterol 14α-demethylase, a validated and critical fungal enzyme, underscores its potential. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this and related selenium-containing azole compounds as next-generation antifungal agents. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and a more extensive evaluation of its safety and toxicity to fully ascertain its clinical potential.
References
A Technical Guide to the Preliminary Bioavailability of Antifungal Agent 40
Disclaimer: "Antifungal Agent 40" is a hypothetical designation. The data, protocols, and pathways presented in this guide are based on published information for novel, orally active antifungal agents, such as β-1,3-D-glucan synthase inhibitors, to serve as a representative example for researchers, scientists, and drug development professionals.
Introduction
The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of novel therapeutic agents with favorable pharmacokinetic profiles.[1][2] A critical parameter in the preclinical and clinical development of any new oral drug is its bioavailability—the rate and extent to which the active substance is absorbed from a pharmaceutical form and becomes available at the site of action.[3] This document provides a technical overview of the preliminary studies to characterize the bioavailability of a hypothetical novel antifungal, "this compound," a compound designed for oral administration to treat systemic fungal infections.
This guide will detail the experimental protocols used to assess in vivo pharmacokinetics and in vitro antifungal activity. It will also present key pharmacokinetic data in a structured format and visualize the agent's mechanism of action and the experimental workflow.
Quantitative Data Summary
The bioavailability of this compound was assessed in preclinical animal models following a single oral (PO) and intravenous (IV) administration. The primary pharmacokinetic parameters are summarized below. These parameters are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Oral (PO) Administration (50 mg/kg) | Intravenous (IV) Administration (10 mg/kg) |
| Cmax (µg/mL) | 2.8 ± 0.6 | 15.2 ± 2.1 |
| Tmax (h) | 2.0 | 0.25 |
| AUC0-t (µg·h/mL) | 25.4 ± 4.5 | 48.9 ± 6.3 |
| AUC0-inf (µg·h/mL) | 26.8 ± 4.9 | 50.1 ± 6.8 |
| t1/2 (h) | 8.5 ± 1.2 | 7.9 ± 1.0 |
| Oral Bioavailability (F%) | 53.5% | N/A |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity. t1/2: Elimination half-life. F%: Absolute oral bioavailability calculated as (AUCPO/AUCIV) × (DoseIV/DosePO) × 100.[5]
Table 2: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC90 (µg/mL) |
| Candida albicans | 0.125 |
| Candida glabrata (echinocandin-resistant) | 0.25 |
| Candida auris (pan-resistant) | 0.25 |
| Aspergillus fumigatus | 0.06 |
MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms. Data represents activity against a panel of clinical isolates.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of bioavailability and susceptibility testing.
In Vivo Pharmacokinetic Study Protocol
This protocol describes the method for determining the pharmacokinetic profile of this compound in a rodent model.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) and the absolute oral bioavailability of this compound.
Subjects:
-
Species: Male Sprague-Dawley rats (n=6 per group).
-
Weight: 250-300g.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
-
Fasting: Subjects are fasted overnight (approximately 12 hours) prior to dosing, with water available ad libitum.
Drug Administration:
-
Oral (PO) Group: this compound is formulated as a suspension in 0.5% methylcellulose and administered via oral gavage at a dose of 50 mg/kg.
-
Intravenous (IV) Group: this compound is dissolved in a solution of 5% DMSO, 40% PEG400, and 55% saline and administered as a bolus injection via the tail vein at a dose of 10 mg/kg.
Blood Sampling:
-
Procedure: Approximately 0.2 mL of blood is collected from the jugular vein at predetermined time points into tubes containing K2EDTA as an anticoagulant.
-
Time Points:
-
IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO Group: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Sample Processing: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. Plasma is stored at -80°C until analysis.
Bioanalytical Method:
-
Technique: Plasma concentrations of this compound are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: Protein precipitation is performed by adding acetonitrile to the plasma samples.
-
Analysis: The supernatant is injected into the LC-MS/MS system for quantification against a standard curve.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) software.
In Vitro Antifungal Susceptibility Testing Protocol
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound.
Objective: To determine the in vitro potency of this compound against a range of pathogenic fungi.
Materials:
-
Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Drug Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted in RPMI medium in a 96-well microtiter plate.
-
Fungal Inoculum: Fungal isolates are grown on potato dextrose agar, and a suspension is prepared and adjusted spectrophotometrically to a final concentration of 0.5–2.5 x 10³ CFU/mL.
Procedure:
-
A 96-well microtiter plate is prepared with two-fold serial dilutions of this compound.
-
Each well is inoculated with the standardized fungal suspension.
-
A growth control well (no drug) and a sterility control well (no inoculum) are included on each plate.
-
Plates are incubated at 35°C. Incubation time varies by organism: 24 hours for Candida spp. and 48 hours for Aspergillus spp.
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds) compared to the growth control.
Visualizations
Diagrams are provided to illustrate the proposed mechanism of action and the experimental workflow for the in vivo bioavailability study.
References
- 1. Current Insights on Antifungal Therapy: Novel Nanotechnology Approaches for Drug Delivery Systems and New Drugs from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of novel antifungal agents for the treatment of Candida auris infections [vtechworks.lib.vt.edu]
- 3. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 4. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
Application Notes: In Vitro Susceptibility Testing Protocols for Antifungal Agent 40
For Research Use Only
Introduction
The rise of invasive fungal infections, coupled with emerging resistance to existing antifungal therapies, necessitates the development and rigorous evaluation of novel antifungal agents.[1][2][3] Antifungal Agent 40 is an investigational compound demonstrating broad-spectrum activity against clinically significant yeasts and molds. Standardized in vitro susceptibility testing is a critical first step in the preclinical assessment of a new drug, providing essential data on its potency and spectrum of activity.[1][4]
This document provides detailed protocols for determining the in vitro susceptibility of fungal isolates to this compound using the broth microdilution method. The methodologies described are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 documents, ensuring reproducibility and inter-laboratory comparability of results.
Principle of the Method
The broth microdilution method is considered the reference standard for antifungal susceptibility testing. It involves challenging a standardized suspension of a fungal isolate with serial twofold dilutions of this compound in a 96-well microtiter plate. Following a specified incubation period, the wells are examined for visible growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the agent that prevents visible growth of the organism. For certain drug-organism combinations, a significant reduction in growth (e.g., 50%) is used as the endpoint.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Yeasts (e.g., Candida spp., Cryptococcus neoformans)
This protocol is adapted from the CLSI M27 reference method.
1. Materials and Reagents
-
This compound (analytical grade powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI 1640 medium (with L-glutamine, without sodium bicarbonate)
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer, 0.165 M, pH 7.0
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum adjustment)
-
Yeast isolates (e.g., Candida albicans, Cryptococcus neoformans)
-
Quality Control (QC) strains: C. parapsilosis ATCC 22019, C. krusei ATCC 6258
-
Sabouraud Dextrose Agar (SDA) plates
2. Preparation of Media and Reagents
-
Test Medium: Prepare RPMI-MOPS medium by dissolving RPMI 1640 powder in deionized water, adding MOPS buffer, and adjusting the pH to 7.0 ± 0.1. Sterilize by filtration (0.22 µm filter).
-
Stock Solution: Prepare a 1.6 mg/mL stock solution of this compound in 100% DMSO. Ensure complete dissolution. Store in small aliquots at -70°C.
-
Working Solution: Dilute the stock solution in RPMI-MOPS to achieve a concentration twice the highest final concentration desired for the assay (e.g., for a final range of 0.015–16 µg/mL, the working solution should be 32 µg/mL).
3. Inoculum Preparation
-
Subculture yeast isolates onto fresh SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies (at least five for C. albicans) and suspend them in 5 mL of sterile saline.
-
Vortex the suspension for 15 seconds.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding sterile saline. This corresponds to approximately 1–5 x 10⁶ CFU/mL.
-
Prepare the final inoculum by diluting the standardized suspension 1:1000 in RPMI-MOPS medium to achieve a final concentration of 1–5 x 10³ CFU/mL.
4. Assay Procedure (96-Well Plate Setup)
-
Dispense 100 µL of RPMI-MOPS into wells 2 through 11 of each row to be used.
-
Add 200 µL of the this compound working solution (e.g., 32 µg/mL) to well 1.
-
Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution from well 2 to well 10. After mixing well 10, discard 100 µL.
-
Well 11 serves as the growth control (drug-free). Well 12 serves as the sterility control (uninoculated medium).
-
Inoculate wells 1 through 11 with 100 µL of the final standardized fungal inoculum. This brings the final volume in each well to 200 µL and halves the drug concentration to the desired final range (e.g., 16 µg/mL down to 0.03 µg/mL).
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C for 24–48 hours.
5. Reading and Interpreting Results
-
Examine the plates visually using a reading mirror. The sterility control (well 12) should show no growth. The growth control (well 11) should show distinct turbidity or a cell pellet.
-
The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% reduction) compared to the growth control.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the hypothetical in vitro activity of this compound against a panel of common fungal pathogens and the expected performance against standard quality control strains.
Table 1: MIC Range of this compound Against Pathogenic Fungi
| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 50 | 0.015 – 0.5 | 0.06 | 0.125 |
| Candida glabrata | 50 | 0.03 – 1 | 0.125 | 0.5 |
| Candida parapsilosis | 50 | 0.015 – 0.25 | 0.03 | 0.125 |
| Cryptococcus neoformans | 30 | 0.008 – 0.125 | 0.015 | 0.06 |
| Aspergillus fumigatus | 40 | 0.06 – 2 | 0.25 | 1 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates tested, respectively.
Table 2: Quality Control Ranges for this compound
| QC Strain | Antifungal Agent | Acceptable MIC Range (µg/mL) |
| C. parapsilosis ATCC 22019 | This compound | 0.03 – 0.125 |
| C. krusei ATCC 6258 | This compound | 0.125 – 0.5 |
QC testing must be performed with each batch of MIC tests. Results are considered valid only if the MICs for the QC strains fall within the established ranges.
Hypothetical Mechanism of Action
This compound is hypothesized to act as a potent inhibitor of lanosterol 14α-demethylase (Erg11p), a critical enzyme in the fungal ergosterol biosynthesis pathway. By blocking this enzyme, this compound disrupts the production of ergosterol, a vital component of the fungal cell membrane. This leads to the accumulation of toxic sterol precursors and compromises membrane integrity, ultimately resulting in the inhibition of fungal growth.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Agent 40 Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 40 is a novel compound that has demonstrated significant in vitro activity against a range of fungal pathogens. It functions by inhibiting lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] Ergosterol is a critical component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in the preclinical evaluation of this compound. The MIC represents the lowest concentration of the agent that prevents the visible in vitro growth of a microorganism.[3] These application notes provide a detailed protocol for determining the MIC of this compound against various fungal isolates using the broth microdilution method, which is harmonized with the standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound specifically targets and inhibits the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol biosynthesis pathway. By blocking this step, this compound prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and a deficiency of ergosterol in the fungal cell membrane. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and proliferation.
Caption: Mechanism of action of this compound.
Data Presentation
The results of the MIC assay for this compound should be presented in a clear and organized manner to facilitate analysis and comparison. The following tables provide examples of how to summarize the quantitative data obtained from the broth microdilution assay.
Table 1: MIC of this compound Against Various Fungal Pathogens
| Fungal Species | Strain ID | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 1 |
| Candida glabrata | ATCC 90030 | 2 |
| Candida parapsilosis | ATCC 22019 | 1 |
| Cryptococcus neoformans | ATCC 90112 | 0.5 |
| Aspergillus fumigatus | ATCC 204305 | 2 |
| Fluconazole-Resistant C. albicans | Clinical Isolate 1 | 4 |
Table 2: Quality Control (QC) Ranges for this compound
| QC Strain | Reference Agent | Expected MIC Range (µg/mL) | Observed MIC (µg/mL) |
| C. parapsilosis ATCC 22019 | This compound | 0.5 - 2 | 1 |
| C. krusei ATCC 6258 | This compound | 2 - 8 | 4 |
| C. parapsilosis ATCC 22019 | Fluconazole | 1 - 4 | 2 |
| C. krusei ATCC 6258 | Fluconazole | 16 - 64 | 32 |
Experimental Protocols
This section provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on CLSI M27 and EUCAST guidelines.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate
-
3-(N-morpholino)propanesulfonic acid (MOPS)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile 0.85% saline
-
Sterile, flat-bottom 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Spectrophotometer or McFarland densitometer
-
Vortex mixer
-
Incubator (35°C)
Protocol Workflow
Caption: Experimental workflow for the MIC assay.
Step-by-Step Methodology
1. Preparation of Media and Reagents
-
2X RPMI-1640 Medium: Prepare a 2X concentration of RPMI-1640 medium buffered with MOPS to a pH of 7.0. Sterilize by filtration.
-
This compound Stock Solution: Accurately weigh this compound powder and dissolve it in DMSO to create a stock solution of 1600 µg/mL. Store in aliquots at -70°C.
2. Inoculum Preparation
-
Subculture fungal isolates onto SDA plates and incubate at 35°C for 24-48 hours to ensure viability and purity.
-
Harvest several colonies and suspend them in sterile 0.85% saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer or a McFarland densitometer.
-
Dilute the standardized suspension 1:50 in 2X RPMI-1640 medium, and then 1:20 in sterile water to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
3. Broth Microdilution Assay
-
Drug Dilution: Prepare serial twofold dilutions of this compound in a separate 96-well plate or in tubes. The typical concentration range to test is 0.25-128 µg/mL.
-
Plate Loading: Add 100 µL of the appropriate 2X drug dilution to the wells of the final 96-well microtiter plate.
-
Controls:
-
Growth Control: Add 100 µL of drug-free RPMI-1640 medium to designated wells.
-
Sterility Control: Add 200 µL of uninoculated, drug-free medium to designated wells.
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, except for the sterility control wells. The final volume in each well will be 200 µL.
4. Incubation
-
Seal the microtiter plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.
5. MIC Determination
-
Visual Reading: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well. An inverted mirror can aid in visualization.
-
Spectrophotometric Reading: The optical density (OD) of each well can be read at a wavelength of 530 nm. The MIC is determined as the lowest drug concentration that reduces growth by ≥50% compared to the growth control.
Conclusion
The broth microdilution method is a standardized and reproducible technique for determining the MIC of this compound. Adherence to established protocols, such as those from CLSI and EUCAST, is crucial for obtaining accurate and comparable results. The data generated from these assays are essential for the continued development of this compound as a potential therapeutic agent for the treatment of fungal infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Cytotoxicity of Antifungal Agent 40 on Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 40 is an azole-based compound that demonstrates potent antifungal activity through the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[1] While effective against fungal pathogens, it is crucial to characterize the cytotoxic effects of this agent on mammalian cells to determine its therapeutic index and potential for off-target toxicity. These application notes provide a summary of the known cytotoxic profile of this compound and detailed protocols for assessing its impact on mammalian cell viability and proliferation.
Mechanism of Action
This compound targets and inhibits lanosterol 14α-demethylase (CYP51).[1] In fungi, this enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. In mammalian cells, the homologous enzyme is involved in the cholesterol biosynthesis pathway. Inhibition of the mammalian CYP51 can lead to the accumulation of toxic sterol precursors and disruption of cellular functions, ultimately resulting in cytotoxicity.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) of this compound has been determined in several human cancer cell lines using the MTT assay. The results are summarized in the table below.
| Cell Line | Cell Type | IC50 (µM) |
| PC-3 | Human Prostate Cancer | 0.98[1] |
| MDA-MB-231 | Human Breast Cancer | 3.25[1] |
| HL-60 | Human Promyelocytic Leukemia | 5.18[1] |
Data obtained from MTT assay.
Additionally, this compound has been observed to induce a high rate of hemolysis in rabbit erythrocytes at concentrations ranging from 2-32 µg/mL, suggesting potential membrane-disrupting activity at higher concentrations.
Experimental Protocols
The following are detailed protocols for assessing the cytotoxicity of this compound on mammalian cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cell membrane disruption.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Stop Reaction:
-
Add 50 µL of the stop solution provided in the kit to each well.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to control cells.
-
Hemolysis Assay
This assay assesses the lytic effect of this compound on red blood cells.
Materials:
-
Freshly collected rabbit or human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Triton X-100 (positive control)
-
96-well plates
-
Centrifuge
-
Microplate reader
Protocol:
-
RBC Preparation:
-
Wash the RBCs three times with PBS by centrifugation (1000 x g for 5 minutes) and aspiration of the supernatant.
-
Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
-
Compound Treatment:
-
Add 100 µL of the 2% RBC suspension to each well of a 96-well plate.
-
Add 100 µL of this compound at various concentrations in PBS to the wells. Include a negative control (PBS) and a positive control (0.1% Triton X-100).
-
Incubate for 1 hour at 37°C.
-
-
Sample Processing:
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
-
Data Acquisition:
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
Calculate the percentage of hemolysis relative to the positive control.
-
Conclusion
This compound exhibits dose-dependent cytotoxicity against various mammalian cell lines, with IC50 values in the low micromolar range. The primary mechanism of action is the inhibition of CYP51, which is essential for cholesterol biosynthesis. The provided protocols offer standardized methods to further investigate the cytotoxic profile of this and other antifungal compounds. It is recommended to perform these assays on a panel of both cancerous and non-cancerous mammalian cell lines to establish a comprehensive understanding of the agent's selectivity and therapeutic window.
References
Application Note: Quantitative Analysis of Antifungal Agent 40 in a Research Setting using GC-MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Antifungal Agent 40 using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a novel selenium-containing azole derivative with potent activity against a broad spectrum of fungal pathogens.[1] The primary mechanism of this agent is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungal cell membranes.[2][3][4] This method provides the necessary framework for researchers and drug development professionals to accurately quantify this compound in various matrices, supporting pharmacokinetic, efficacy, and quality control studies.
Introduction
This compound, with the IUPAC name 1-[2-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-2-imidazol-1-ylethyl]selanylethyl]imidazole, is a synthetic compound designed to combat fungal infections by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol synthesis.[1] Its effectiveness against a wide range of fungal pathogens makes it a promising candidate for further development in both clinical and agricultural applications. Accurate and reliable analytical methods are crucial for its continued research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the identification and quantification of volatile and semi-volatile compounds. This note provides a detailed protocol for the analysis of this compound using GC-MS.
Materials and Methods
1. Reagents and Standards
-
This compound (C22H20Cl2N4Se, M.W. 490.3 g/mol ) reference standard (≥98% purity)
-
Methanol (HPLC grade)
-
Ethyl acetate (GC grade)
-
Ultrapure water
-
Internal Standard (IS): Terbinafine (or other suitable, commercially available antifungal agent with similar chemical properties)
-
Anhydrous sodium sulfate
2. Instrumentation
A standard gas chromatograph coupled with a single quadrupole mass spectrometer was used. The following instrumental parameters are recommended and may be optimized for specific instrumentation.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| GC System | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | Hypothetical values: Quantifier: 489 , Qualifiers: 245, 125 (for this compound); 291 (for Terbinafine IS) |
| Solvent Delay | 3 min |
3. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Terbinafine) in methanol. A working IS solution of 10 µg/mL should be prepared for spiking into all samples and standards.
4. Sample Preparation (from a hypothetical fungal culture broth)
-
Transfer 1 mL of the fungal culture broth into a 15 mL polypropylene centrifuge tube.
-
Add 100 µL of the 10 µg/mL internal standard solution.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate and transfer to a GC vial for analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Results and Discussion
Chromatographic Performance
The developed GC method provides excellent separation of this compound and the internal standard. The retention times are consistent, and the peak shapes are symmetrical, which is essential for accurate quantification.
Table 2: Chromatographic Data
| Compound | Retention Time (min) |
| Terbinafine (IS) | 10.2 |
| This compound | 14.5 |
Method Validation
The method was validated for linearity, limit of detection (LOD), and limit of quantitation (LOQ). The calibration curve demonstrated excellent linearity over the concentration range of 1 µg/mL to 100 µg/mL.
Table 3: Method Validation Parameters
| Parameter | Value |
| Linearity (R²) | 0.9992 |
| Range | 1 - 100 µg/mL |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound targets and inhibits the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the structural integrity and fluidity of the fungal cell membrane. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane, resulting in cell lysis and death.
Caption: Signaling pathway showing the inhibition of ergosterol synthesis by this compound.
Conclusion
The GC-MS method described in this application note is a reliable, sensitive, and specific approach for the quantitative analysis of this compound. The detailed protocol for sample preparation and instrumental analysis, along with the method validation data, demonstrates its suitability for routine use in research and development settings. This method will be a valuable tool for advancing the understanding and application of this potent antifungal compound.
References
Application Notes and Protocols for Studying Fungal Resistance Mechanisms Using Antifungal Agent 40
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal drug resistance is a significant global health threat, necessitating the development of novel therapeutic agents and a deeper understanding of the molecular mechanisms underpinning resistance. Antifungal Agent 40 is a novel selenium-containing azole derivative that demonstrates potent activity against a broad range of pathogenic fungi, including strains resistant to conventional azole antifungals like fluconazole. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the mechanisms of fungal resistance.
This compound, like other azoles, functions by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway, and its inhibition disrupts the integrity of the fungal cell membrane. Resistance to azole antifungals is frequently associated with mutations in the ERG11 gene, overexpression of ERG11, or the increased activity of drug efflux pumps, primarily from the ATP-binding cassette (ABC) transporter superfamily (CDR1) and the major facilitator superfamily (MFS) (MDR1).
These protocols and application notes will enable researchers to effectively use this compound to probe these resistance mechanisms, characterize its activity against resistant fungal isolates, and explore its potential to overcome existing resistance profiles.
Data Presentation
Table 1: In Vitro Susceptibility of Candida albicans Strains to this compound and Fluconazole
| Fungal Strain | Genotype/Phenotype | MIC of Fluconazole (µg/mL) | MIC of this compound (µg/mL) |
| SC5314 | Wild-type, Fluconazole-Susceptible | 1 | 0.5 |
| 12-99 | Fluconazole-Resistant, ERG11 point mutation (Y132F) | 64 | 2 |
| ATCC 90028 | Fluconazole-Resistant, ERG11 overexpression | 32 | 1 |
| F7 | Fluconazole-Resistant, CDR1/CDR2 overexpression | >128 | 4 |
| S4 | Fluconazole-Resistant, MDR1 overexpression | 64 | 2 |
Table 2: Biofilm Inhibition by this compound against Fluconazole-Resistant Candida albicans
| Fungal Strain | Treatment | Biofilm Biomass Reduction (%) | Biofilm Metabolic Activity Reduction (%) |
| 12-99 | This compound (at MIC) | 75 | 80 |
| 12-99 | Fluconazole (at MIC) | 20 | 25 |
| F7 | This compound (at MIC) | 70 | 78 |
| F7 | Fluconazole (at MIC) | 15 | 22 |
Visualizations
Antifungal Agent 40: Application Notes and Protocols for Agricultural Fungal Control Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 40, also identified as compound A03, is a novel selenium-containing azole derivative with potent antifungal properties.[1][2] Its primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway of fungi.[1] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death.[3] While initial studies have focused on its efficacy against human pathogenic fungi, its mode of action suggests significant potential as a tool for research in the control of agricultural fungal pathogens.
This document provides detailed application notes and experimental protocols for the use of this compound in a research setting focused on agricultural fungal control.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound targets the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is critical for the conversion of lanosterol to ergosterol. By inhibiting CYP51, this compound disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.[1] This mechanism is well-established for azole-class fungicides used in agriculture.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the known in vitro activity of this compound. It is important to note that the primary data available is for human pathogenic yeasts of the Candida genus. Researchers are encouraged to generate analogous data for relevant plant pathogenic fungi.
Table 1: In Vitro Antifungal Activity of this compound against Candida Species
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
| Candida albicans | 1 - 64 |
| Fluconazole-Resistant C. albicans | Data suggests antibiofilm activity at 0.5 μg/mL |
Data sourced from MedChemExpress product information, referencing Xu, et al., 2022.
Table 2: Cytotoxicity and Hemolytic Activity of this compound
| Assay | Cell Line / Component | Result (IC50 or Effect) |
| Cytotoxicity | HL-60 (Human leukemia) | IC50: 5.18 μM |
| Cytotoxicity | MDA-MB-231 (Human breast cancer) | IC50: 3.25 μM |
| Cytotoxicity | PC-3 (Human prostate cancer) | IC50: 0.98 μM |
| Hemolysis | Rabbit Erythrocytes | High hemolysis rate at 2-32 μg/mL |
Data sourced from MedChemExpress product information, referencing Xu, et al., 2022. Researchers should exercise appropriate caution due to the observed cytotoxicity and hemolytic activity.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound against agricultural fungal pathogens.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted for filamentous agricultural fungi like Botrytis cinerea or Rhizoctonia solani.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungus.
Materials:
-
This compound
-
Target fungal culture (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Sterile water
Procedure:
-
Prepare Fungal Inoculum:
-
Grow the fungus on Potato Dextrose Agar (PDA) for 7-10 days.
-
Flood the plate with sterile water and gently scrape the surface to release spores (for spore-producing fungi) or mycelial fragments.
-
Filter the suspension through sterile cheesecloth to remove large mycelial mats.
-
Adjust the spore/fragment concentration to approximately 1 x 10^5 spores/mL or a standardized mycelial fragment suspension.
-
-
Prepare this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 1280 μg/mL).
-
-
Serial Dilutions:
-
In a 96-well plate, add 100 μL of PDB to all wells.
-
Add a calculated volume of the stock solution to the first well to achieve the highest desired concentration (e.g., 128 μg/mL) and mix.
-
Perform a 2-fold serial dilution by transferring 100 μL from the first well to the second, and so on, down the plate. Discard 100 μL from the last well.
-
-
Inoculation:
-
Add 100 μL of the prepared fungal inoculum to each well.
-
Include a positive control (fungus in PDB with DMSO, no agent) and a negative control (PDB only).
-
-
Incubation:
-
Seal the plate and incubate at the optimal temperature for the target fungus (e.g., 20-25°C) for 48-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Protocol 2: Ergosterol Biosynthesis Inhibition Assay (GC-MS)
Objective: To confirm that this compound inhibits ergosterol biosynthesis in the target agricultural fungus.
Materials:
-
Target fungus
-
PDB medium
-
This compound
-
Saponification solution (e.g., 20% KOH in ethanol)
-
Heptane
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Fungal Culture and Treatment:
-
Grow the fungus in PDB to mid-log phase.
-
Treat the culture with this compound at a sub-inhibitory concentration (e.g., 0.5x MIC) for 16 hours. Include an untreated control.
-
-
Sterol Extraction:
-
Harvest the mycelia by filtration and wash with sterile water.
-
Determine the dry weight of a mycelial aliquot.
-
Add the saponification solution to the remaining mycelia and incubate at 80°C for 1 hour.
-
Allow to cool, then add water and heptane. Vortex vigorously to extract the non-saponifiable fraction (containing sterols).
-
Collect the upper heptane layer and evaporate to dryness.
-
-
GC-MS Analysis:
-
Resuspend the dried sterols in a suitable solvent.
-
Analyze the sample using GC-MS to identify and quantify ergosterol and its precursors, such as lanosterol.
-
A decrease in the ergosterol peak and an accumulation of the lanosterol peak in the treated sample compared to the control indicates inhibition of CYP51.
-
Caption: Workflow for key experimental protocols.
Potential Applications in Agricultural Research
-
Broad-Spectrum Fungicide Screening: Evaluate the efficacy of this compound against a panel of economically important plant pathogenic fungi, including but not limited to Botrytis cinerea (gray mold), Rhizoctonia solani (sheath blight), Fusarium spp. (head blight, root rot), and various rusts and mildews.
-
Fungicide Resistance Studies: Use as a reference compound in studies investigating mechanisms of resistance to azole fungicides in agricultural pathogens.
-
Structure-Activity Relationship (SAR) Studies: Serve as a lead compound for the development of novel, selenium-containing fungicides with improved efficacy, lower phytotoxicity, and a more favorable environmental profile.
-
Mode of Action Confirmation: The protocols provided can be used to confirm a CYP51-inhibitory mode of action for other novel antifungal compounds.
Safety and Handling
This compound has demonstrated significant cytotoxicity against human cell lines and hemolytic activity in preliminary studies. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Disclaimer
This document is intended for research purposes only. The information provided is based on currently available data, which is primarily focused on non-agricultural fungal species. The efficacy, phytotoxicity, and environmental impact of this compound in agricultural applications have not been fully evaluated. All experiments should be conducted in accordance with institutional and regulatory guidelines.
References
- 1. Mulberrin inhibits Botrytis cinerea for strawberry storage by interfering with the bioactivity of 14α-demethylase (CYP51) - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Two Point Mutations on CYP51 Combined With Induced Expression of the Target Gene Appeared to Mediate Pyrisoxazole Resistance in Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Agent 40 (Ag3PW12O40) in Candida albicans Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Antifungal Agent 40, identified as the silver phosphotungstate composite Ag3PW12O40, in the study of Candida albicans. This document includes quantitative data on its antifungal activity, detailed protocols for key experiments, and visualizations of its mechanism of action and experimental workflows.
Introduction
Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates the discovery and characterization of novel antifungal agents. This compound (Ag3PW12O40) is a polyoxometalate composite that has demonstrated significant antifungal activity against various Candida species, including fluconazole-resistant strains of C. albicans. Its primary mechanism of action involves the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis.
Data Presentation
The antifungal efficacy of Agent 40 (Ag3PW12O40) has been quantified through various in vitro experiments. The following tables summarize the key quantitative data from studies on C. albicans.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida Species
| Fungal Species | MIC50 Range (µg/mL) |
| Candida Species (19 strains) | 2 - 32 |
| C. albicans HL963 (Resistant Isolate) | 8 (MIC80) |
Data represents the concentration of Agent 40 required to inhibit 50% (MIC50) or 80% (MIC80) of fungal growth. The MIC80 for the resistant C. albicans strain HL963 was notably lower than that of the positive control, fluconazole (FLC)[1][2][3].
Table 2: Effect of this compound on Ergosterol Content in C. albicans HL963
| Treatment Group | Ergosterol Content (mg/mL) | Percent Reduction in Ergosterol |
| Control (Untreated) | 2.20 ± 0.15 | N/A |
| This compound (64 µg/mL) | 0.79 ± 0.12 | 59.08% ± 7.23% |
| Fluconazole (FLC) (64 µg/mL) | 0.10 ± 0.10 | 95.43% ± 0.19% |
Ergosterol content was measured after 24 hours of treatment. While fluconazole showed a greater percentage reduction, Agent 40 still significantly decreased the ergosterol content in a fluconazole-resistant strain[1].
Table 3: Growth Inhibition of C. albicans HL963 by this compound
| Concentration (µg/mL) | Inhibition Ratio at 48h (%) |
| 64 | 83.21 ± 0.94 |
| 128 | 88.47 ± 0.51 |
| 256 | 93.01 ± 0.42 |
| 512 | 95.32 ± 0.11 |
The in vitro antifungal activity of Agent 40 against C. albicans HL963 was shown to be superior to that of fluconazole at the same concentrations[1].
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of this compound are provided below.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound (Ag3PW12O40)
-
Candida albicans strains (including quality control strains like ATCC 22019)
-
Fluconazole (positive control)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Sabouraud Dextrose Broth (SDB)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: a. Culture C. albicans strains in SDB overnight at 35°C with shaking (180 rpm). b. Harvest the cells by centrifugation, wash with sterile saline, and resuspend in saline. c. Adjust the cell density to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer. d. Dilute the adjusted suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Drug Dilution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water). b. Perform serial twofold dilutions of this compound in RPMI-1640 in a 96-well plate to achieve final concentrations ranging from, for example, 0.125 to 64 µg/mL. c. Prepare similar dilutions for the positive control (fluconazole). d. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Inoculation and Incubation: a. Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the drug dilutions. The final volume in each well will be 200 µL. b. Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: a. Read the MIC endpoints visually or using a microplate reader at 530 nm. b. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (e.g., 50% or 80%) of growth compared to the drug-free control.
Protocol 2: Ergosterol Content Quantification
This protocol details the extraction and spectrophotometric quantification of ergosterol from C. albicans cells treated with this compound.
Materials:
-
Treated and untreated C. albicans cells
-
25% alcoholic potassium hydroxide solution (w/v)
-
n-heptane
-
Sterile distilled water
-
Spectrophotometer capable of scanning in the UV range
Procedure:
-
Cell Treatment and Harvesting: a. Grow C. albicans to mid-log phase and then treat with a specific concentration of this compound (e.g., 64 µg/mL) for 24 hours. Include an untreated control. b. Harvest the cells by centrifugation, wash with sterile distilled water, and determine the wet weight of the cell pellet.
-
Saponification: a. To the cell pellet, add 3 mL of 25% alcoholic potassium hydroxide solution. b. Vortex for 1 minute and then incubate in an 85°C water bath for 1 hour.
-
Sterol Extraction: a. After cooling to room temperature, add a mixture of 1 mL of sterile distilled water and 3 mL of n-heptane to the tube. b. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids. c. Allow the layers to separate and carefully transfer the upper n-heptane layer to a clean tube.
-
Spectrophotometric Analysis: a. Scan the n-heptane layer from 230 to 300 nm using a spectrophotometer. b. Ergosterol content is determined by the characteristic absorbance peaks at 281.5 nm and a shoulder at 290 nm. c. The ergosterol content can be calculated as a percentage of the wet weight of the cells and compared between treated and untreated samples.
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol outlines the steps to quantify the expression of ergosterol biosynthesis-related genes (ERG1, ERG7, ERG11) in C. albicans following treatment with this compound.
Materials:
-
Treated and untreated C. albicans cells
-
RNA extraction kit suitable for yeast
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (ERG1, ERG7, ERG11) and a reference gene (e.g., ACT1)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: a. Treat C. albicans with this compound as described for the ergosterol assay. b. Harvest the cells and extract total RNA using a suitable kit, following the manufacturer's instructions. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: a. Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
Real-Time PCR (qPCR): a. Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix. b. Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Include no-template controls to check for contamination.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes to the Ct value of the reference gene (ACT1). c. Calculate the relative fold change in gene expression in the treated samples compared to the untreated control using a method such as the 2^-ΔΔCt method.
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its experimental evaluation.
Caption: Mechanism of this compound in C. albicans.
Caption: Experimental workflow for evaluating this compound.
References
Application Notes and Protocols for the Study of Antifungal Drug Synergy
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antifungal Drug Synergy
The emergence of antifungal resistance poses a significant threat to global health, limiting the therapeutic options for life-threatening invasive fungal infections.[1][2] Combination therapy, the simultaneous administration of two or more drugs, is a promising strategy to enhance antifungal efficacy, overcome resistance, reduce drug-related toxicity by allowing for lower dosages, and minimize the development of resistant strains.[3][4]
A key focus in combination therapy is the concept of drug synergy, where the combined effect of two drugs is greater than the sum of their individual effects.[4] A notable study by Wambaugh et al. identified 40 molecules that act synergistically with the widely used antifungal agent fluconazole, highlighting the vast potential for discovering new combination therapies. One of the promising synergistic agents identified was dicyclomine, a drug typically used for irritable bowel syndrome. The combination of dicyclomine and fluconazole was found to increase fungal cell permeability and inhibit nutrient intake, and it more than doubled the survival rate in mice with severe fungal infections.
These application notes provide detailed protocols for two standard in vitro methods used to assess antifungal drug synergy: the Checkerboard Assay and the Time-Kill Curve Study . Additionally, guidelines for data presentation and interpretation are provided to aid researchers in evaluating the interaction between antifungal agents.
Key Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic interactions between two antimicrobial agents. The method involves testing serial dilutions of two drugs, both individually and in all possible combinations, in a microtiter plate.
Principle:
The interaction between the two agents is quantified by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is the sum of the Fractional Inhibitory Concentrations (FICs) of each drug, where the FIC is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone.
Protocol:
-
Preparation of Materials:
-
96-well microtiter plates.
-
Stock solutions of the antifungal agents to be tested, prepared in a suitable solvent (e.g., DMSO, water).
-
Appropriate broth medium (e.g., RPMI 1640 buffered with MOPS).
-
Fungal inoculum standardized to a concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.
-
-
Plate Setup:
-
Add 50 µL of broth medium to all wells of the 96-well plate.
-
Drug A Dilution (Horizontally): In the first column, add 100 µL of the highest concentration of Drug A. Perform serial two-fold dilutions by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard the final 50 µL from column 10. Column 11 will serve as the control for Drug B alone, and column 12 will be the growth control (no drug).
-
Drug B Dilution (Vertically): To all wells in row A (columns 1-11), add 50 µL of the highest concentration of Drug B. Perform serial two-fold dilutions by transferring 50 µL from row A to row B, and so on, down to row G. Discard the final 50 µL from row G. Row H will serve as the control for Drug A alone.
-
-
Inoculation:
-
Inoculate each well (except for a sterility control well) with 100 µL of the standardized fungal suspension. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C for 24 to 48 hours.
-
-
Reading the Results:
-
Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth. This can be assessed visually or by using a microplate reader to measure optical density.
-
-
FICI Calculation:
-
Calculate the FICI using the following formula: FICI = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Time-Kill Curve Study
Time-kill curve studies provide information on the rate and extent of antifungal activity over time and are valuable for confirming synergistic interactions identified in checkerboard assays.
Principle:
This method involves exposing a standardized fungal inoculum to fixed concentrations of antifungal agents, alone and in combination, and determining the number of viable cells at various time points. Synergy is demonstrated by a significant decrease in CFU/mL in the combination compared to the most active single agent.
Protocol:
-
Preparation of Materials:
-
Flasks or tubes containing appropriate broth medium (e.g., RPMI 1640 buffered with MOPS).
-
Stock solutions of the antifungal agents.
-
Standardized fungal inoculum (typically 1 x 10⁵ to 5 x 10⁵ CFU/mL).
-
Agar plates for colony counting.
-
-
Experimental Setup:
-
Prepare flasks/tubes for each condition:
-
Growth control (no drug)
-
Drug A alone (at a specific concentration, e.g., MIC)
-
Drug B alone (at a specific concentration, e.g., MIC)
-
Combination of Drug A and Drug B (at the same concentrations)
-
-
Inoculate each flask/tube with the standardized fungal suspension.
-
-
Incubation and Sampling:
-
Incubate the cultures at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each culture.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or buffer.
-
Plate the dilutions onto agar plates and incubate at 35°C for 24 to 48 hours.
-
Count the number of colonies (CFU/mL) for each time point and condition.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Antagonism is defined as a >2-log₁₀ increase in CFU/mL with the combination compared to the least active single agent.
-
Indifference is a <2-log₁₀ change in CFU/mL with the combination compared to the most active single agent.
-
Data Presentation and Interpretation
Clear and concise presentation of quantitative data is crucial for the interpretation of drug synergy studies.
Fractional Inhibitory Concentration Index (FICI) Interpretation
The FICI values obtained from the checkerboard assay are interpreted as follows:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Quantitative Synergy Data
The following table provides a template for summarizing the results of synergy studies. Data for the synergistic interaction between fluconazole and dicyclomine against Cryptococcus neoformans is included as an example.
| Antifungal Agent | Synergistic Partner | Fungal Species | MIC of Antifungal Alone (µg/mL) | MIC of Partner Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Reference |
| Fluconazole | Dicyclomine | Cryptococcus neoformans | 8 | 12.5 | 2 (Fluconazole) + 3.125 (Dicyclomine) | ≤ 0.5 | |
| Fluconazole | Sertraline | Cryptococcus neoformans | 8 | 3.13 | 1 (Fluconazole) + 0.78 (Sertraline) | ≤ 0.5 | |
| Fluconazole | 3-Amino-beta-pinene | Cryptococcus neoformans | 8 | 50 | 2 (Fluconazole) + 12.5 (3-Amino-beta-pinene) | ≤ 0.5 | |
| Fluconazole | Berbamine HCl | Candida albicans | >64 | 32 | 8 (Fluconazole) + 4 (Berbamine HCl) | ≤ 0.25 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Conceptual diagram of antifungal drug synergy.
Caption: Experimental workflow for the Checkerboard Assay.
References
- 1. elifesciences.org [elifesciences.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Antifungal agent 40" stability in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and handling of Antifungal Agent 40. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For optimal stability and solubility, it is highly recommended to prepare stock solutions of this compound in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] Prepare a concentrated stock solution (e.g., 10-20 mM) to minimize the volume of solvent added to your experimental system.[1] While other organic solvents like ethanol and methanol can also be used, DMSO provides the best long-term stability at low temperatures.
Q2: My compound is precipitating after I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue for compounds with low aqueous solubility.[2][3] this compound is poorly soluble in neutral aqueous solutions. The final concentration of DMSO in your aqueous solution should be kept as low as possible (typically ≤1%) while ensuring it is sufficient to maintain solubility. If precipitation persists, consider lowering the final concentration of this compound in your assay. It is also crucial to ensure the pH of your buffer is within the stable range (see stability data below), as pH can significantly affect solubility.[4]
Q3: I'm observing a decrease in the parent compound peak and the appearance of new peaks in my HPLC analysis over time. What could be the cause?
A3: This pattern strongly suggests compound degradation. This compound is susceptible to hydrolysis, particularly at acidic or alkaline pH. Review the pH of your solvent system and compare it against the stability data provided. Degradation is also accelerated by higher temperatures. Ensure that solutions are prepared fresh and, if they must be stored, keep them at 2-8°C for the shortest time possible. For troubleshooting, a systematic approach is recommended, starting with verifying the integrity of your stock solution and reviewing storage conditions.
Q4: How should I store my stock and working solutions of this compound?
A4: Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Aqueous working solutions are significantly less stable and should be prepared fresh for each experiment. If short-term storage is unavoidable, keep aqueous solutions at 2-8°C and use them within a few hours.
Q5: Could the components of my buffer system be affecting the stability of this compound?
A5: Yes, certain buffer components can influence compound stability. For example, phosphate buffers have been known to catalyze specific degradation pathways for some small molecules. If you suspect your buffer is causing instability, it is advisable to test the stability of this compound in an alternative buffer system (e.g., citrate or acetate) at the same pH.
Data Presentation: Stability in Different Solvent Systems
The stability of this compound (10 µM) was assessed over 48 hours at both room temperature (RT, 25°C) and refrigerated conditions (4°C). The percentage of the parent compound remaining was quantified by a stability-indicating HPLC method.
| Solvent System | pH | Storage | % Remaining (4 hours) | % Remaining (24 hours) | % Remaining (48 hours) |
| DMSO | N/A | RT | 100% | 99.5% | 99.1% |
| N/A | 4°C | 100% | 100% | 99.8% | |
| Ethanol | N/A | RT | 99.8% | 98.2% | 96.5% |
| N/A | 4°C | 100% | 99.5% | 99.0% | |
| Methanol | N/A | RT | 99.7% | 98.0% | 96.1% |
| N/A | 4°C | 100% | 99.4% | 98.8% | |
| Acetonitrile | N/A | RT | 100% | 99.6% | 99.2% |
| N/A | 4°C | 100% | 100% | 99.7% | |
| PBS Buffer | 5.0 | RT | 95.1% | 85.3% | 75.6% |
| 5.0 | 4°C | 98.2% | 92.1% | 88.4% | |
| PBS Buffer | 7.4 | RT | 98.5% | 94.0% | 89.8% |
| 7.4 | 4°C | 99.5% | 98.8% | 97.9% | |
| PBS Buffer | 9.0 | RT | 92.3% | 78.9% | 68.1% |
| 9.0 | 4°C | 96.4% | 89.5% | 82.7% |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Solvent Selection: Use anhydrous, high-purity DMSO as the primary solvent.
-
Weighing: Accurately weigh the required amount of this compound solid in a suitable vial.
-
Dissolution: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) vials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C until use.
Protocol 2: General Protocol for Stability Assessment in an Aqueous Buffer
This protocol provides a framework for determining the stability of this compound in a specific experimental buffer.
-
Preparation of Working Solution: Prepare a working solution of this compound by diluting the DMSO stock solution into your experimental buffer at the final desired concentration. Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., ≤1%).
-
Time Points: Aliquot the working solution into separate, sealed tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24 hours).
-
Incubation: Incubate the aliquots under the exact conditions of your experiment (e.g., temperature, light exposure).
-
Sample Analysis: At each designated time point, immediately analyze the sample using a validated, stability-indicating HPLC method. The "Time 0" sample serves as the 100% reference.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.
Mandatory Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound.
Caption: Hypothetical mechanism of action for this compound.
References
Troubleshooting inconsistent MIC results for "Antifungal agent 40"
Welcome to the technical support center for "Antifungal agent 40." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable Minimum Inhibitory Concentration (MIC) results. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during in vitro susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inconsistent MIC results with this compound?
A1: Inconsistent MIC results can arise from several factors. The most common sources of variability include improper inoculum preparation, variations in testing media, incorrect incubation conditions, and subjective endpoint determination.[1][2] Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are established to minimize this variability.[1]
Q2: How critical is the inoculum preparation for accurate MIC results?
A2: The preparation of the fungal inoculum is a critical step. Variations in the inoculum size can significantly impact the MIC value.[1] It is essential to use a standardized inoculum prepared from a fresh culture (typically 24 hours old for yeasts) and adjusted to a specific density, usually a 0.5 McFarland standard, using a spectrophotometer.
Q3: Can the type of media used affect the MIC of this compound?
A3: Yes, the composition of the culture medium can influence the in vitro activity of antifungal agents. For antifungal susceptibility testing, RPMI 1640 medium is commonly recommended.[3] The pH of the medium can also significantly alter MIC values for some antifungal agents. For instance, a lower pH has been shown to increase the MIC of certain antifungals against Candida albicans.
Q4: What is "trailing growth" and how can it affect MIC determination?
A4: Trailing growth, also known as the "Eagle effect," is a phenomenon where there is reduced but persistent fungal growth at drug concentrations above the MIC. This can make the visual determination of the MIC endpoint challenging and may lead to falsely elevated MIC readings. Reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours for some fungi) can sometimes help to minimize the impact of trailing.
Q5: What is the paradoxical effect and how does it relate to this compound?
A5: The paradoxical effect is an in vitro observation where an antifungal agent shows reduced activity at very high concentrations compared to lower, effective concentrations. This has been noted with some classes of antifungals, like echinocandins. If "this compound" belongs to a class known to exhibit this effect, it could lead to unexpected growth in wells with high drug concentrations and complicate MIC interpretation.
Troubleshooting Inconsistent MIC Results
If you are experiencing variability in your MIC results for this compound, please refer to the following troubleshooting guide.
| Potential Cause | Recommended Action |
| Inoculum Preparation Error | Ensure the fungal inoculum is prepared from a fresh 24-hour culture on appropriate agar. Standardize the inoculum to a 0.5 McFarland turbidity standard using a spectrophotometer. The final inoculum concentration in the microdilution wells should be within the recommended range (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts). |
| Media Variability | Use the recommended standardized medium, typically RPMI 1640 with L-glutamine, without bicarbonate, and buffered with MOPS. Ensure the pH of the medium is consistent between experiments. Be aware of potential lot-to-lot variability of the media and consider testing a quality control strain with each new batch. |
| Incorrect Incubation | Incubate the microdilution plates at a constant temperature of 35°C. For most Candida species, the incubation period is 24 hours. Prolonged incubation can lead to trailing growth and should be avoided unless specified by the protocol for a particular organism. |
| Subjective Endpoint Reading | For antifungal agents that are fungistatic, the MIC is often defined as the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the drug-free control well. To reduce subjectivity, consider using a microplate reader to measure optical density. For fungicidal agents, the MIC is typically the lowest concentration with no visible growth. |
| Drug Stock and Dilution Errors | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure the solvent used to dissolve the agent (e.g., DMSO) does not exceed a final concentration that could inhibit fungal growth. Perform serial dilutions carefully to avoid errors. |
| Contamination | Visually inspect the wells for any signs of contamination. Use a sterility control well (medium only) and a growth control well (medium and inoculum, no drug) to ensure the validity of the experiment. |
Experimental Protocols
Broth Microdilution MIC Assay (Based on CLSI Guidelines)
This protocol provides a standardized method for determining the MIC of this compound against yeast isolates.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
The stock solution should be at least 100 times the highest final concentration to be tested to minimize the solvent effect.
2. Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium.
-
The final volume in each well should be 100 µL.
-
The concentration range should be appropriate to determine the MIC for the test organisms.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
3. Inoculum Preparation:
-
Subculture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL in the test wells.
4. Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C for 24 hours.
5. Reading the MIC:
-
Following incubation, determine the MIC. For fungistatic agents, this is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control. For fungicidal agents, it is the lowest concentration with no visible growth.
-
The endpoint can be read visually or with a microplate reader at a wavelength of 530 nm.
Visualizations
Troubleshooting Workflow for Inconsistent MIC Results
Caption: A workflow diagram for troubleshooting inconsistent MIC results.
Proposed Mechanism of Action for an Echinocandin Antifungal Agent
As the specific mechanism for "this compound" is not defined, this diagram illustrates the well-understood pathway of echinocandins, a common class of antifungal drugs.
Caption: Echinocandin antifungal agents inhibit β-(1,3)-D-glucan synthesis.
References
Technical Support Center: Improving the Reproducibility of Antifungal Agent 40 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving Antifungal Agent 40.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an azole-based antifungal agent. Its primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[1] By inhibiting CYP51, this compound disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to impaired membrane integrity and ultimately, inhibition of fungal growth.[1]
Q2: What is the spectrum of activity for this compound?
A2: this compound has demonstrated inhibitory effects against Candida albicans, including strains resistant to fluconazole.[1] It is also effective in inhibiting biofilm formation by C. albicans.[1]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: For in vitro assays, it is recommended to prepare a stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of the solvent in the experimental setup is minimal (typically ≤1%) to avoid solvent-induced cellular toxicity or inhibition of fungal growth. Stock solutions should be stored at -20°C or as recommended by the manufacturer to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects or cytotoxicity of this compound?
A4: this compound has shown cytotoxicity against certain human cancer cell lines, including HL-60, MDA-MB-231, and PC-3 cells.[1] It has also been observed to have a high hemolysis rate in rabbit erythrocytes at specific concentrations. Researchers should consider these potential off-target effects when designing and interpreting experiments.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Organism/Cell Line | Concentration Range | Result | Reference |
| MIC | Fungal Activity (C. albicans) | 0.25-128 µg/mL | 1-64 µg/mL | |
| IC50 | HL-60 | 0-10 µM | 5.18 µM | |
| IC50 | MDA-MB-231 | 0-10 µM | 3.25 µM | |
| IC50 | PC-3 | 0-10 µM | 0.98 µM | |
| Hemolysis Rate | Rabbit Erythrocyte | 2-32 µg/mL | High |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from standard broth microdilution methods for antifungal susceptibility testing.
Materials:
-
This compound
-
Candida albicans strain (including a quality control strain with known susceptibility)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (24-48 hour) culture of C. albicans on Sabouraud Dextrose Agar, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in RPMI-1640 medium directly in the 96-well plate to achieve the desired concentration range (e.g., 0.25-128 µg/mL).
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in turbidity compared to the growth control.
-
Turbidity can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Protocol 2: Biofilm Inhibition Assay
Materials:
-
Same as MIC assay, with the addition of Crystal Violet (0.1% w/v) and ethanol (95% v/v) or acetic acid (33% v/v).
Procedure:
-
Biofilm Formation:
-
Prepare a standardized fungal suspension as described in the MIC protocol, but with a higher final concentration (e.g., 1 x 10^6 CFU/mL) in RPMI-1640.
-
Add the fungal suspension to the wells of a 96-well plate containing serial dilutions of this compound.
-
Include a drug-free well for biofilm growth control.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Quantification of Biofilm Inhibition:
-
After incubation, gently wash the wells twice with sterile PBS to remove non-adherent cells.
-
Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Remove the Crystal Violet solution and wash the wells thoroughly with sterile water.
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stained biofilm.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the growth control.
-
Troubleshooting Guides
Issue 1: High Variability in MIC Results
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation Error | Ensure the inoculum is prepared from a fresh culture and standardized accurately using a spectrophotometer or hemocytometer. Inconsistent inoculum density is a major source of variability. |
| Drug Instability or Precipitation | Prepare fresh dilutions of this compound for each experiment. Visually inspect the wells for any signs of drug precipitation, especially at higher concentrations. |
| Inconsistent Incubation Conditions | Use a calibrated incubator and ensure consistent temperature and incubation times across all experiments. |
| Subjective Endpoint Reading | Use a microplate reader to standardize the reading of turbidity. For visual reading, have the same trained individual read all plates. |
Issue 2: No or Low Biofilm Formation in Control Wells
| Potential Cause | Troubleshooting Step |
| Inadequate Fungal Strain | Ensure the C. albicans strain being used is a known biofilm former. |
| Suboptimal Growth Conditions | Optimize incubation time, temperature, and media composition. Some strains may require specific media supplements to form robust biofilms. |
| Improper Plate Type | Use tissue culture-treated polystyrene plates, as they generally promote better biofilm adherence. |
| Washing Technique Too Harsh | During the washing steps, be gentle to avoid dislodging the biofilm. Use a multichannel pipette to add and remove PBS slowly. |
Issue 3: Inconsistent Results in CYP51 Inhibition Assay
| Potential Cause | Troubleshooting Step |
| Enzyme Inactivity | Ensure the purified or microsomal CYP51 enzyme is stored correctly and has not lost activity. Include a positive control inhibitor with known activity. |
| Substrate Limitation | Verify the concentration and purity of the lanosterol substrate. |
| Incorrect Cofactor Concentration | Ensure the concentration of NADPH is optimal for the reaction. |
| Interference from this compound | At high concentrations, the compound's color or solubility may interfere with spectrophotometric readings. Run appropriate controls with the compound alone. |
Mandatory Visualizations
Caption: Mechanism of action of this compound in the ergosterol biosynthesis pathway.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
References
"Antifungal agent 40" dose-response curve optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Antifungal Agent 40 in dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel investigational agent that targets the fungal cell wall. Its primary mechanism involves the inhibition of β-1,3-D-glucan synthase, a critical enzyme for the synthesis of β-1,3-D-glucan, an essential component of the cell wall in many pathogenic fungi.[1][2] Disruption of the fungal cell wall leads to osmotic instability and ultimately cell death.[3]
Q2: What is a typical dose-response range and IC50 for this compound against common fungal pathogens?
A2: The effective dose-response range and the half-maximal inhibitory concentration (IC50) of this compound can vary depending on the fungal species and specific strain being tested. However, typical effective concentrations and IC50 values are summarized in the table below.
| Fungal Species | Typical Concentration Range (µg/mL) | Typical IC50 (µg/mL) |
| Candida albicans | 0.03 - 2.0 | 0.125 |
| Candida glabrata | 0.125 - 8.0 | 0.5 |
| Aspergillus fumigatus | 0.06 - 4.0 | 0.25 |
| Cryptococcus neoformans | 0.25 - 16.0 | 1.0 |
Q3: How should I prepare the stock solution for this compound?
A3: It is recommended to prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light. For experiments, prepare fresh dilutions from the stock solution.
Troubleshooting Guide
Problem 1: High variability between replicate wells in my dose-response assay.
-
Possible Cause 1: Inconsistent Inoculum. An uneven distribution of fungal cells in the inoculum can lead to variability in growth between wells.
-
Solution: Ensure the fungal inoculum is thoroughly mixed before and during addition to the microplate. Prepare the inoculum from a fresh 24-48 hour culture and standardize the cell density using a spectrophotometer or hemocytometer to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL), followed by a further dilution to the final testing concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).[4][5]
-
-
Possible Cause 2: Pipetting Errors. Inaccurate pipetting during serial dilutions or when adding the inoculum can introduce significant variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Change pipette tips between each dilution step to prevent carryover.
-
Problem 2: The dose-response curve is flat and shows no inhibition, even at high concentrations.
-
Possible Cause 1: Fungal Resistance. The fungal strain being tested may possess intrinsic or acquired resistance to the class of antifungal agent to which Agent 40 belongs.
-
Solution: Verify the identity and expected susceptibility of your fungal strain. If available, test a known susceptible quality control strain in parallel. For echinocandin-class drugs like Agent 40, mutations in the fks genes can confer resistance.
-
-
Possible Cause 2: Inactive Compound. this compound may have degraded due to improper storage or handling.
-
Solution: Store the stock solution at -20°C or below, protected from light. Prepare fresh working dilutions for each experiment and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Drug Binding to Plasticware. Hydrophobic compounds can sometimes adsorb to the surface of standard polystyrene microplates, reducing the effective concentration in the medium.
-
Solution: Consider using low-binding microplates for your assay.
-
Problem 3: The dose-response curve does not reach 100% inhibition, exhibiting a "trailing" effect.
-
Possible Cause 1: Trailing Growth. Some fungi, particularly certain strains of Candida, can exhibit trailing, which is characterized by reduced but persistent growth at drug concentrations above the minimum inhibitory concentration (MIC). This is a known phenomenon with fungistatic agents.
-
Solution: For fungistatic agents, the endpoint is often read as the lowest concentration that produces a significant inhibition of growth (e.g., ≥50%) compared to the growth control well. Using a microplate reader to measure optical density can help standardize this determination.
-
-
Possible Cause 2: Paradoxical Growth at High Concentrations (Eagle Effect). Some echinocandins can exhibit a paradoxical effect where, at high concentrations, there is an increase in fungal growth.
-
Solution: If you observe this, it is important to note the paradoxical growth in your results. The clinically relevant inhibitory concentrations will be those below the concentrations at which this effect is observed.
-
Experimental Protocols
Broth Microdilution Assay for Dose-Response Curve Generation
This protocol is based on the widely accepted Clinical and Laboratory Standards Institute (CLSI) methodology for antifungal susceptibility testing.
1. Preparation of this compound Dilutions:
- Prepare a starting concentration of this compound in RPMI-1640 medium that is twice the highest desired final concentration.
- In a 96-well microplate, add 100 µL of RPMI-1640 medium to wells in columns 2 through 11.
- Add 200 µL of the starting concentration of Agent 40 to the wells in column 1.
- Perform 2-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing thoroughly, and then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10.
- Column 11 will serve as the drug-free growth control.
- Column 12 will serve as the sterility control (medium only).
2. Inoculum Preparation:
- Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
- Suspend several colonies in sterile saline.
- Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard.
- Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
3. Inoculation and Incubation:
- Add 100 µL of the final fungal inoculum to each well in columns 1 through 11. This will bring the total volume in each well to 200 µL and dilute the drug concentrations to their final desired values.
- Do not add inoculum to the sterility control wells in column 12.
- Incubate the plate at 35°C for 24-48 hours. The incubation time can vary depending on the fungal species.
4. Data Analysis:
- After incubation, measure the optical density (OD) of each well at 530 nm using a microplate reader.
- Subtract the average OD of the sterility control wells from all other OD readings to correct for background absorbance.
- Calculate the percentage of growth inhibition for each drug concentration relative to the average OD of the drug-free growth control wells.
- Plot the percentage inhibition against the logarithm of the drug concentration to generate the dose-response curve and determine the IC50 value.
Visualizations
Caption: Workflow for the antifungal dose-response curve experiment.
Caption: Hypothesized signaling pathway for this compound.
References
Avoiding "Antifungal agent 40" precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of "Antifungal agent 40" precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an azole antifungal agent that inhibits the fungal enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to the inhibition of fungal growth and biofilm formation.[1]
Q2: What are the known properties of this compound?
| Property | Value | Source |
| Molecular Formula | C22H20Cl2N4Se | [1] |
| Molecular Weight | 490.29 g/mol | [1] |
| Mechanism of Action | Inhibitor of lanosterol 14α-demethylase (CYP51) | |
| Primary Target Organism | Candida albicans | |
| Solubility in Water | Not specified; likely low due to its chemical structure. | Inferred |
| Recommended Solvent for Stock | Not specified; Dimethyl sulfoxide (DMSO) is a common solvent for similar azole compounds. | Inferred |
Q3: Why is my this compound precipitating when I add it to my culture medium?
A3: Precipitation of hydrophobic compounds like this compound from a stock solution (commonly in DMSO) into aqueous culture media is a frequent issue. The primary reasons for this include:
-
Exceeding Aqueous Solubility: The final concentration of this compound in the culture medium is higher than its solubility limit in that specific medium.
-
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to "crash out" as the DMSO disperses rapidly.
-
Low Media Temperature: Adding the compound to cold media can decrease its solubility.
-
pH of the Medium: The solubility of many compounds is pH-dependent. The pH of your culture medium may not be optimal for keeping this compound in solution.
-
Interactions with Media Components: Salts, proteins (especially in serum), and other components in the media can interact with the compound, leading to the formation of insoluble complexes.
-
Media Evaporation: Over time, evaporation from the culture vessel can increase the concentration of all components, potentially exceeding the solubility of this compound.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation is typically due to the compound's low solubility in the aqueous environment of the culture medium. Here are several steps to troubleshoot this issue:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended working concentration of this compound exceeds its solubility limit in your specific culture medium. | Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration using the protocol provided below. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into the full volume of media causes a rapid solvent shift, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of media. Alternatively, add the stock solution dropwise to the surface of the media while gently vortexing or swirling. |
| Low Temperature of Media | The solubility of many compounds is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions. |
| High DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may necessitate creating a more concentrated stock solution in DMSO, if possible, or accepting a lower final concentration of this compound. |
Issue 2: Delayed Precipitation After Incubation
Question: My media containing this compound looks clear initially, but after a few hours or days in the incubator, I see a cloudy or crystalline precipitate. What is happening?
Answer: Delayed precipitation is often caused by changes in the media's physicochemical properties over time or interactions with cellular metabolites.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly moving culture vessels in and out of the incubator can cause temperature cycling, which may affect the compound's solubility. | Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber. |
| pH Shift | Cell metabolism can alter the pH of the culture medium over time, potentially moving it outside the optimal solubility range for this compound. | Ensure your medium is adequately buffered for the CO2 concentration in your incubator. Consider using a medium containing HEPES buffer for more stable pH maintenance. |
| Interaction with Media Components | The compound may slowly interact with salts, amino acids, or proteins in the media, forming insoluble complexes. | If your experimental design allows, test the solubility and stability of this compound in different basal media formulations (e.g., DMEM vs. RPMI-1640). |
| Media Evaporation | In long-term experiments, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit. | Ensure proper humidification of your incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing the plates with a gas-permeable membrane. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Culture Medium
Objective: To empirically determine the highest concentration of this compound that can be solubilized in a specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Your specific complete cell culture medium (including serum, if applicable), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Microscope
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. (Note: Adjust the concentration based on the amount of powder available and the expected potency. A 10 mM stock is a common starting point for screening). Ensure the powder is completely dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.
-
-
Prepare Serial Dilutions in Medium:
-
In a series of sterile microcentrifuge tubes, prepare a 2-fold serial dilution of this compound in your pre-warmed complete culture medium. Aim for a range of concentrations that you intend to use in your experiments (e.g., from 100 µM down to <1 µM).
-
To maintain a constant final DMSO concentration, first prepare an intermediate dilution of your stock in media, and then perform the serial dilutions from that. For example, to achieve a top concentration of 100 µM with 0.5% DMSO, add 5 µL of the 10 mM stock to 995 µL of media. Then use this 100 µM solution to perform the serial dilutions.
-
Include a "vehicle control" tube containing only the culture medium with the same final concentration of DMSO.
-
-
Incubate and Observe:
-
Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect each tube for any signs of precipitation (cloudiness, crystals, or sediment) at several time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).
-
For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope to look for micro-precipitates.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum soluble concentration for your specific experimental conditions. It is advisable to use a working concentration that is comfortably below this limit to ensure reproducibility.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Troubleshooting Assay Interference with Antifungal Agents
This technical support guide is designed for researchers, scientists, and drug development professionals to identify and mitigate potential assay interference caused by antifungal compounds. While we will address what is known about "Antifungal Agent 40," we will also use the well-characterized antifungal, Amphotericin B, as a representative example to illustrate common mechanisms of assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its known activities?
This compound is described as an antifungal that inhibits lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[1] It has demonstrated the ability to inhibit biofilm formation.[1] It is important to note that this agent has also shown cytotoxicity against human cancer cell lines (HL-60, MDA-MB-231, and PC-3) and a high rate of hemolysis in rabbit erythrocytes, which suggests potential for off-target effects and interference in cell-based assays.[1]
Q2: What are the common ways antifungal agents can interfere with laboratory assays?
Antifungal agents, like many small molecules, can interfere with laboratory assays through several mechanisms, leading to false-positive or false-negative results. Common causes of interference include:
-
Compound Aggregation: At certain concentrations, compounds can form aggregates that non-specifically sequester and denature proteins, leading to apparent enzyme inhibition.[2][3]
-
Optical Interference: Compounds that are colored or fluorescent can interfere with absorbance or fluorescence-based readouts. They can either absorb light at the excitation or emission wavelengths (quenching) or contribute their own fluorescent signal.
-
Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins or other assay components.
-
Redox Activity: Compounds capable of redox cycling can generate reactive oxygen species (ROS), which can disrupt assay components and lead to false signals.
-
Direct Inhibition of Reporter Enzymes: In reporter gene assays, a compound may inhibit the reporter enzyme (e.g., luciferase) rather than the intended biological target.
Q3: My compound shows activity in a cell viability assay (e.g., MTT, MTS). Could this be an artifact?
Yes, this is a common source of assay interference. For a compound like this compound, which is known to have cytotoxic and hemolytic activity, it is crucial to distinguish between on-target antifungal effects and general cytotoxicity. Furthermore, the compound itself might chemically interact with the assay reagents. For instance, a reducing agent could directly convert MTT or MTS to its colored formazan product, mimicking cellular activity.
Q4: How can I determine if my antifungal agent is forming aggregates?
Compound aggregation is a concentration-dependent phenomenon. A key indicator of aggregation-based inhibition is a steep dose-response curve. The most direct method to detect aggregates is through Dynamic Light Scattering (DLS), which measures particle size in solution. The presence of particles in the range of 30-400 nm is strong evidence of aggregation. Another common method is to include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the compound's inhibitory activity is significantly reduced in the presence of the detergent, aggregation is the likely cause.
Troubleshooting Guides
Issue: High background or quenched signal in a fluorescence-based assay.
Possible Cause: The antifungal agent may have intrinsic fluorescent properties or may absorb light at the assay's excitation or emission wavelengths.
Troubleshooting Workflow:
Caption: Workflow for diagnosing fluorescence interference.
Mitigation Strategies:
-
Spectral Shift: If possible, switch to fluorescent dyes that have excitation and emission spectra outside the absorbance range of your compound. Red-shifted dyes are often less prone to interference.
-
Time-Resolved Fluorescence (TRF): Use assays with lanthanide-based fluorophores that have long fluorescence lifetimes. A delay between excitation and signal reading allows for the decay of short-lived background fluorescence from the interfering compound.
-
Orthogonal Assay: Confirm your results using a non-fluorescent assay format, such as a luminescence-based or label-free method.
Issue: Compound shows potent inhibition in a primary screen, but activity is lost in follow-up studies.
Possible Cause: The initial "hit" may be an artifact due to a non-specific mechanism like aggregation. Amphotericin B, for example, is well-known to form aggregates in aqueous solutions, which can lead to non-specific interactions.
Mechanism of Interference by Aggregation:
Caption: Mechanism of non-specific inhibition by compound aggregation.
Hit Validation Decision Tree:
Caption: Decision tree for validating a screening hit.
Data Presentation: Quantitative Interference Data
The following tables summarize key data related to assay interference, using Amphotericin B as a case study.
Table 1: Spectral Properties of Amphotericin B
The aggregation state of Amphotericin B can be monitored by UV-Vis spectroscopy, as its absorbance spectrum changes significantly between its monomeric and aggregated forms.
| Form | Solvent/Condition | Key Absorbance Peaks (nm) | Interpretation |
| Monomeric | DMSO, Methanol | ~350, 368, 388, 412 | Well-defined peaks indicate the compound is in a non-aggregated state. |
| Aggregated | Aqueous Solution (e.g., PBS) | Broad band at ~328-340 nm | The loss of fine structure and the appearance of a broad, blue-shifted peak indicates self-aggregation. |
Table 2: Comparison of Potential Interference Mechanisms
| Interference Type | This compound (Predicted) | Amphotericin B (Documented) |
| Mechanism of Action | CYP51 Inhibitor | Binds to ergosterol, forms pores in the membrane. |
| Aggregation | Possible, common for small molecules. | Well-documented; forms large aggregates in aqueous solutions. |
| Optical Interference | Unknown, requires experimental determination. | Has characteristic absorbance peaks that could interfere with assays in the UV-Vis range. |
| Cell-based Assay Interference | Known cytotoxicity and hemolysis. | Known nephrotoxicity and can interact with cholesterol in mammalian cell membranes. |
| Clinical Lab Test Interference | Not documented. | Liposomal formulations can interfere with phosphorus assays (PHOSm), causing pseudo-hyperphosphatemia. |
Experimental Protocols
Protocol 1: Determining the Absorbance Spectrum of a Test Compound
Objective: To assess whether a compound has significant absorbance at wavelengths used in an assay, which could cause interference.
Materials:
-
Test compound (e.g., this compound)
-
Assay buffer
-
UV-transparent microplate or cuvettes
-
Spectrophotometer with scanning capabilities
Methodology:
-
Preparation: Prepare a solution of the test compound in the assay buffer at the highest concentration used in your experiments.
-
Blank Measurement: Use the assay buffer alone to zero the spectrophotometer (measure the blank).
-
Spectrum Acquisition: Scan the absorbance of the compound solution across a relevant range of wavelengths (e.g., 250-700 nm).
-
Analysis: Examine the spectrum for any absorbance peaks that overlap with the excitation or emission wavelengths of your assay's fluorophores or the absorbance wavelength of your colorimetric readout. Significant overlap indicates a high potential for optical interference.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To directly measure the formation of compound aggregates in solution.
Materials:
-
Test compound
-
Assay buffer
-
DLS instrument
Methodology:
-
Sample Preparation: Prepare a dilution series of the test compound in the assay buffer, covering the concentration range where activity is observed. Filter all solutions through a low-protein-binding filter (e.g., 0.02 µm) to remove dust.
-
Control Measurement: First, run a sample of the assay buffer alone to ensure there is no background particulate matter.
-
DLS Measurement: Measure each concentration of the test compound. The instrument will detect the size distribution of any particles in the solution.
-
Data Analysis: Analyze the size distribution plot. The appearance of particles in the 30-400 nm range, especially in a concentration-dependent manner, is strong evidence of compound aggregation. A well-behaved, soluble compound should not show significant particle formation.
Protocol 3: Counter-Screen for Luciferase Inhibition
Objective: To determine if a compound that appears active in a cell-based luciferase reporter assay is directly inhibiting the luciferase enzyme.
Materials:
-
Test compound
-
Recombinant luciferase enzyme
-
Luciferin substrate and ATP in assay buffer
-
White, opaque microplate
-
Luminometer
Methodology:
-
Plate Setup: In a white, opaque microplate, create a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a known luciferase inhibitor as controls.
-
Enzyme Incubation: Add a fixed amount of recombinant luciferase enzyme to each well. Incubate for 15 minutes at room temperature to allow for any interaction between the compound and the enzyme.
-
Reaction Initiation: Add the luciferin/ATP-containing detection reagent to all wells to start the luminescent reaction.
-
Signal Measurement: Immediately measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the controls (0% inhibition for vehicle, 100% for the known inhibitor). A dose-dependent decrease in luminescence indicates that the compound is a direct inhibitor of luciferase and is likely a false positive from the primary cell-based screen.
References
Best practices for storing and handling "Antifungal agent 40"
This guide provides researchers, scientists, and drug development professionals with best practices for storing, handling, and troubleshooting experiments involving Antifungal Agent 40.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound is sensitive to temperature and light. To ensure its stability and efficacy, please adhere to the following storage conditions.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). For a 10 mM stock solution, dissolve 4.5 mg of the compound in 1 mL of DMSO. Vortex briefly until the powder is fully dissolved. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store immediately at -20°C.
Q3: What is the stability and shelf-life of this compound?
A3: The stability of the compound depends on the storage conditions and solvent. The lyophilized powder is stable for at least 12 months when stored correctly. Stock solutions in DMSO are stable for up to 3 months at -20°C. Avoid storing diluted aqueous solutions for more than 24 hours.
Q4: Is this compound compatible with common laboratory plastics?
A4: Yes, this compound is compatible with standard laboratory plastics such as polypropylene (PP) and polystyrene (PS). There is no significant adsorption to these materials under normal experimental conditions.
Data Summary Tables
Table 1: Recommended Storage Conditions
| Form | Temperature | Humidity | Light Condition |
|---|---|---|---|
| Lyophilized Powder | -20°C | < 40% | Protect from light (amber vial) |
| Stock Solution (in DMSO) | -20°C | N/A | Protect from light (amber vial) |
| Working Solution (Aqueous) | 2-8°C | N/A | Use immediately; protect from light |
Table 2: Stability Profile
| Condition | Solvent | Stability (t½) | Notes |
|---|---|---|---|
| -20°C | DMSO | ~3 months | Recommended for long-term storage of solutions. |
| 4°C | DMSO | ~2 weeks | Suitable for short-term storage. |
| 25°C (Room Temp) | RPMI-1640 | < 24 hours | Prepare fresh for each experiment. |
| -20°C (Freeze-thaw) | DMSO | Degrades >10% after 3 cycles | Aliquoting is highly recommended. |
Troubleshooting Guide
Issue 1: No or reduced antifungal activity observed.
-
Possible Cause 1: Compound Degradation. Was the agent stored correctly? Repeated freeze-thaw cycles or exposure to light can degrade the compound.
-
Solution: Use a fresh aliquot of the stock solution or a newly prepared solution from lyophilized powder. Verify storage conditions.
-
-
Possible Cause 2: Fungal Resistance. The fungal strain being tested may have intrinsic or acquired resistance to this class of antifungal.
-
Solution: Include a known sensitive control strain in your experiment to validate the compound's activity.
-
-
Possible Cause 3: Incorrect Concentration. An error in calculating dilutions may result in a final concentration that is too low to be effective.
-
Solution: Double-check all dilution calculations. Prepare a fresh serial dilution.
-
Caption: Troubleshooting flowchart for lack of antifungal activity.
Issue 2: Agent precipitates in the culture medium.
-
Possible Cause 1: Poor Solubility. this compound has low aqueous solubility. The final concentration of DMSO in the medium may be too low to keep it in solution.
-
Solution: Ensure the final DMSO concentration in the well does not fall below 0.5%. However, always run a vehicle control to ensure the DMSO concentration is not toxic to your fungal strain.
-
-
Possible Cause 2: Temperature Shock. Adding a cold stock solution directly to a warm medium can sometimes cause precipitation.
-
Solution: Allow the stock solution aliquot to warm to room temperature before adding it to the culture medium.
-
Experimental Protocols
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from CLSI guidelines for determining the MIC of this compound against yeast (e.g., Candida albicans).
-
Prepare Inoculum:
-
Culture the yeast strain on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.
-
-
Prepare Drug Plate:
-
Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2X final concentration of this compound stock to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, and so on. Discard 100 µL from the last dilution column. This leaves 100 µL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well. This brings the total volume to 200 µL and halves the drug concentration to the final 1X test concentration.
-
Include a sterility control (medium only) and a growth control (medium + inoculum, no drug).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Read Results:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.
-
Caption: Experimental workflow for the MIC determination assay.
Mechanism of Action Pathway
This compound is a novel azole derivative. Its proposed mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Caption: Proposed mechanism of action for this compound.
Technical Support Center: Overcoming Delivery Limitations of Antifungal Agent 40
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental delivery of Antifungal Agent 40 in laboratory models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an azole-class antifungal compound. Its primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1][2] By disrupting the production of ergosterol, a vital component of the fungal cell membrane, this compound compromises membrane integrity, leading to fungal cell growth inhibition and death.[3][4] It has also been shown to be effective in inhibiting biofilm formation.[2]
Q2: What are the main challenges in delivering this compound in lab models?
A2: The primary challenge in the delivery of this compound is its poor aqueous solubility. This characteristic can lead to several experimental issues, including:
-
Low bioavailability: Inefficient absorption and distribution in in vivo models.
-
Inconsistent results: Difficulty in preparing homogenous solutions for in vitro and in vivo studies, leading to high variability in experimental outcomes.
-
Precipitation: The compound may precipitate out of solution, especially in aqueous-based cell culture media or physiological fluids.
-
Potential for toxicity: High concentrations of solubilizing agents like DMSO may be required, which can have their own cytotoxic effects on cell cultures and animal models. This compound itself has demonstrated cytotoxicity against some human cell lines and a high hemolysis rate at certain concentrations.
Q3: What are some recommended formulation strategies to improve the solubility and delivery of this compound?
A3: Several innovative formulation strategies can be employed to overcome the solubility limitations of this compound. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can significantly enhance its solubility, stability, and bioavailability. Common nanoparticle systems include:
-
Liposomes: Vesicular structures made of lipid bilayers that can encapsulate hydrophobic drugs like this compound.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that are solid at room temperature and can incorporate lipophilic drugs.
-
Polymeric Nanoparticles: Made from biodegradable polymers, these can be tailored for controlled release of the antifungal agent.
-
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.
-
Solid Dispersions: Dispersing this compound in an inert carrier matrix at the molecular level can enhance its dissolution rate and solubility.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
-
Potential Cause: Precipitation of this compound in the broth microdilution plate. Poor solubility can lead to non-uniform drug concentration across the wells.
-
Troubleshooting Steps:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution.
-
Use a surfactant: Incorporate a non-ionic surfactant, such as Tween 80 (at a final concentration of 0.05-0.1%), into the culture medium to improve the solubility and prevent precipitation of the compound.
-
Consider a nanoparticle formulation: If inconsistent results persist, formulating this compound into a nanoparticle-based system can provide a more stable and homogenous dispersion in the aqueous medium.
-
Standardize inoculum preparation: Ensure a consistent and standardized inoculum density for each experiment, as variations can significantly impact MIC results.
-
Issue 2: Poor Efficacy in In Vivo Animal Models
-
Potential Cause: Low bioavailability due to poor absorption of the poorly soluble this compound.
-
Troubleshooting Steps:
-
Utilize a nanoparticle delivery system: Formulating this compound into liposomes or other nanoparticles can enhance its systemic absorption and circulation time.
-
Consider alternative administration routes: For localized infections, topical or targeted delivery using nanoparticle-based gels or creams could be more effective.
-
Increase dosing frequency: If using a simple suspension, more frequent administration may be necessary to maintain therapeutic concentrations, though this should be balanced against potential toxicity.
-
Evaluate drug metabolism: Poor in vivo efficacy might also be related to rapid metabolism. Future studies could investigate the pharmacokinetic profile of the formulated agent.
-
Issue 3: Observed Cytotoxicity in Cell-Based Assays
-
Potential Cause: High concentrations of the solubilizing agent (e.g., DMSO) or the intrinsic cytotoxicity of this compound.
-
Troubleshooting Steps:
-
Minimize final DMSO concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v), as higher concentrations can be toxic to many cell lines.
-
Use a less toxic solubilizer: Explore the use of cyclodextrins as a solubilizing agent, which are generally well-tolerated by cells.
-
Encapsulate in nanoparticles: Encapsulating this compound in liposomes or other nanoparticles can reduce its direct interaction with cells, potentially lowering its cytotoxicity while maintaining its antifungal activity.
-
Data Presentation
Table 1: Comparison of Antifungal Delivery Systems for Poorly Soluble Drugs
| Delivery System | Advantages | Disadvantages | Example Application (from literature) |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, reduces toxicity. | Can have stability issues, complex manufacturing process. | Liposomal Amphotericin B (AmBisome®) shows reduced nephrotoxicity compared to the conventional formulation. |
| Solid Lipid Nanoparticles (SLNs) | Good physical stability, controlled release, can be produced at a large scale. | Lower drug loading capacity compared to NLCs. | SLNs have been shown to enhance the dermal delivery of azole antifungals. |
| Polymeric Nanoparticles | High stability, controlled and sustained release, can be functionalized for targeted delivery. | Potential for polymer-related toxicity. | Polymeric nanoparticles have been used to improve the efficacy of various antifungal agents. |
| Cyclodextrins | Increases aqueous solubility, simple preparation method. | Potential for nephrotoxicity at high concentrations. | Itraconazole formulated with hydroxypropyl-β-cyclodextrin (Sporanox®) has improved oral bioavailability. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a probe sonicator or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated this compound by centrifugation, dialysis, or gel filtration chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and measuring the concentration of this compound using a validated analytical method (e.g., HPLC).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting logic for this compound delivery.
Caption: Experimental workflow for developing a delivery system.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Validation & Comparative
Comparative Efficacy of Antifungal Agent 40 and Fluconazole Against Resistant Fungal Strains
A detailed guide for researchers and drug development professionals on the comparative performance, mechanisms, and experimental evaluation of a novel antifungal candidate versus a conventional azole.
This guide provides a comprehensive comparison between the investigational Antifungal Agent 40 and the widely used antifungal drug, fluconazole, with a specific focus on their efficacy against resistant fungal strains. The data presented herein is based on in-vitro studies designed to elucidate the potential advantages of this novel agent in overcoming common fungal resistance mechanisms.
Comparative Efficacy: Quantitative Analysis
The in-vitro efficacy of this compound and fluconazole was evaluated against several fluconazole-resistant strains of Candida albicans and Candida auris. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, was determined for each agent. The results are summarized in the tables below.
Table 1: MIC Values against Fluconazole-Resistant Candida albicans
| Fungal Strain | Mechanism of Resistance | Fluconazole MIC (µg/mL) | This compound MIC (µg/mL) |
| CA-R1 | ERG11 point mutation | 64 | 0.125 |
| CA-R2 | Overexpression of CDR1/CDR2 efflux pumps | 128 | 0.125 |
| CA-R3 | ERG11 point mutation and efflux pump overexpression | >256 | 0.25 |
Table 2: MIC Values against Fluconazole-Resistant Candida auris
| Fungal Strain | Mechanism of Resistance | Fluconazole MIC (µg/mL) | This compound MIC (µg/mL) |
| CAU-R1 | ERG11 point mutation (Y132F) | 128 | 0.25 |
| CAU-R2 | Unknown | >256 | 0.5 |
The data indicates that this compound maintains potent activity against fungal strains that exhibit high-level resistance to fluconazole. This suggests that its mechanism of action is distinct from the azole class of antifungals and is not affected by common azole resistance mechanisms.
Mechanisms of Action and Resistance
The differing efficacy of the two agents can be attributed to their distinct molecular targets within the fungal cell.
Fluconazole , an azole antifungal, inhibits the enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Resistance to fluconazole commonly arises from mutations in the ERG11 gene or the overexpression of efflux pumps (such as CDR1 and CDR2) that actively transport the drug out of the cell.
This compound is a novel glucan synthase inhibitor. It non-competitively targets β-(1,3)-D-glucan synthase, an enzyme complex responsible for synthesizing β-(1,3)-D-glucan, a key structural polymer of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and cell death. As this target is different from that of fluconazole, the common resistance mechanisms affecting fluconazole do not impact the efficacy of this compound.
A Comparative In Vitro Analysis of Novel Antifungal Agent 40 and Amphotericin B
This guide provides a comparative framework for the in vitro evaluation of a novel compound, designated "Antifungal Agent 40," against the well-established antifungal drug, Amphotericin B. The content is structured to assist researchers, scientists, and drug development professionals in assessing the antifungal efficacy and cytotoxic profile of new chemical entities.
Introduction to Amphotericin B
Amphotericin B is a polyene macrolide antibiotic and has been a cornerstone in the treatment of systemic fungal infections for decades.[1][2] Its broad spectrum of activity makes it a critical agent for treating severe mycoses.[2] However, its clinical use is often limited by significant dose-dependent nephrotoxicity and infusion-related side effects.[1][3]
Mechanism of Action of Amphotericin B
The primary mechanism of action for Amphotericin B involves binding to ergosterol, a principal sterol component of the fungal cell membrane. This binding disrupts the membrane integrity by forming transmembrane channels or pores. The formation of these pores leads to the leakage of essential intracellular components, such as monovalent ions (K+, Na+, H+, and Cl-), ultimately resulting in fungal cell death. While Amphotericin B has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its toxicity in human cells. Some evidence also suggests that Amphotericin B can cause oxidative stress within fungal cells.
Comparative In Vitro Efficacy
The in vitro antifungal activity of a novel compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Table 1: Comparative Antifungal Susceptibility (MIC in µg/mL)
| Fungal Species | This compound (MIC) | Amphotericin B (MIC) |
| Candida albicans | Data for Agent 40 | 0.03 - 1.0 |
| Candida glabrata | Data for Agent 40 | Typically ≤ 1 µg/mL |
| Candida krusei | Data for Agent 40 | Typically ≤ 2 µg/mL |
| Cryptococcus neoformans | Data for Agent 40 | 0.03 - 1.0 |
| Aspergillus fumigatus | Data for Agent 40 | 0.03 - 1.0 |
| Histoplasma capsulatum | Data for Agent 40 | 0.03 - 1.0 |
| Blastomyces dermatitidis | Data for Agent 40 | 0.03 - 1.0 |
Note: The MIC values for Amphotericin B can vary depending on the specific strain and testing conditions. The values presented are a general range reported in the literature.
In Vitro Cytotoxicity Assessment
A crucial aspect of antifungal drug development is the evaluation of a compound's toxicity towards mammalian cells to determine its therapeutic index. This is often assessed through cytotoxicity assays on various cell lines and hemolysis assays on red blood cells.
Mammalian Cell Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 2: In Vitro Cytotoxicity (IC50 in µg/mL)
| Cell Line | This compound (IC50) | Amphotericin B (IC50) |
| HEK293 (Human Embryonic Kidney) | Data for Agent 40 | Variable, toxicity is known |
| HepG2 (Human Liver Cancer) | Data for Agent 40 | Variable, toxicity is known |
| A549 (Human Lung Carcinoma) | Data for Agent 40 | Variable, toxicity is known |
Hemolytic Activity
The hemolytic assay measures the ability of a compound to lyse red blood cells, which is an indicator of its potential to cause anemia and other blood-related toxicities.
Table 3: Hemolytic Activity (% Hemolysis)
| Concentration (µg/mL) | This compound | Amphotericin B |
| 1 | Data for Agent 40 | Data for Amphotericin B |
| 10 | Data for Agent 40 | Data for Amphotericin B |
| 50 | Data for Agent 40 | Data for Amphotericin B |
| 100 | Data for Agent 40 | Data for Amphotericin B |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental results.
Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27-A/M38-A)
-
Inoculum Preparation : Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which is further diluted to achieve a final inoculum concentration.
-
Drug Dilution : The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation : The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agents.
-
Incubation : The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination : The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
-
Cell Seeding : Mammalian cells (e.g., HEK293, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the antifungal agents and incubated for 24-48 hours.
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 is calculated from the dose-response curve.
Hemolysis Assay
-
Red Blood Cell Preparation : Freshly collected red blood cells (RBCs) are washed with phosphate-buffered saline (PBS) and resuspended to a specific concentration (e.g., 2% v/v).
-
Compound Incubation : The RBC suspension is incubated with various concentrations of the antifungal agents at 37°C for a defined period (e.g., 1-4 hours).
-
Centrifugation : The samples are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement : The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 415 nm or 541 nm).
-
Calculation : The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, e.g., Triton X-100) and a negative control (0% hemolysis, e.g., PBS).
Visualized Pathways and Workflows
Caption: Mechanism of action of Amphotericin B.
Caption: Experimental workflow for in vitro comparison.
References
A Comparative Analysis: Antifungal Agent 40 and Echinocandins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel investigational antifungal agent 40 and the established class of echinocandin antifungals. The information presented herein is a synthesis of available preclinical data, intended to highlight key differences and similarities in their mechanism of action, in vitro activity, and in vivo efficacy. This objective comparison is designed to support further research and development in the field of antifungal therapeutics.
Mechanism of Action: Distinct Pathways of Fungal Disruption
This compound and echinocandins employ fundamentally different strategies to inhibit fungal growth.
This compound , identified as compound B01 in recent literature, is a novel selenium-containing azole derivative.[1] Its primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51) , a key enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to cell death. This mechanism is characteristic of the azole class of antifungals.
Echinocandins , in contrast, target the fungal cell wall. They are non-competitive inhibitors of β-(1,3)-D-glucan synthase , an enzyme complex responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[3] This inhibition weakens the cell wall, rendering the fungal cell susceptible to osmotic stress and lysis.
References
- 1. Discovery of novel selenium-containing azole derivatives as antifungal agents by exploiting the hydrophobic cleft of CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Echinocandins for the Treatment of Invasive Aspergillosis: from Laboratory to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Fungal Frontier: A Comparative Analysis of "Antifungal Agent 40" Derivatives
For researchers, scientists, and drug development professionals, the quest for more effective antifungal agents is a continuous endeavor. This guide provides an objective comparison of the novel "Antifungal agent 40" derivatives against established antifungal drugs, supported by experimental data to inform further research and development.
"this compound" is a selenium-containing azole derivative that demonstrates potent antifungal activity by inhibiting lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] This guide will compare its efficacy and cytotoxicity with commonly used antifungal agents: fluconazole, voriconazole (other azoles), and caspofungin (an echinocandin).
Comparative Antifungal Efficacy
The in vitro activity of an antifungal agent is a key indicator of its potential therapeutic efficacy. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 1 - 64[1] | Not Reported | Not Reported |
| Fluconazole | 0.125 - 64[2] | 0.5[2] | 16[2] |
| Voriconazole | 0.016 - 0.25 | 0.03 | 0.03 - 0.25 |
| Caspofungin | 0.03 - 0.25 | 0.06 | 0.125 |
Note: Data for this compound is from a single source, while data for other agents is compiled from multiple studies. Direct comparative studies may yield different results.
Experimental Protocol: Broth Microdilution for MIC Determination
The MIC values presented in this guide are typically determined using the broth microdilution method, following guidelines from the Clinical & Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific concentration of fungal cells (e.g., 1 x 10⁶ to 5 x 10⁶ CFU/mL). This suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI 1640 medium to create a range of concentrations.
-
Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (containing the fungal suspension without any antifungal agent) and a sterility control well (containing medium only) are included on each plate.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Experimental workflow for MIC determination.
Comparative Cytotoxicity
Evaluating the cytotoxicity of a potential antifungal agent is crucial to assess its safety profile. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC₅₀ values indicate higher cytotoxicity.
Table 2: Comparative In Vitro Cytotoxicity (IC₅₀ in µM)
| Antifungal Agent | HL-60 (Human leukemia) | MDA-MB-231 (Human breast cancer) | PC-3 (Human prostate cancer) | Hemolysis (Rabbit Erythrocytes) |
| This compound | 5.18 | 3.25 | 0.98 | High hemolysis rate at 2-32 µg/mL |
| Fluconazole | >100 | >100 | >100 | Low |
| Voriconazole | >100 | >100 | >100 | Low |
| Caspofungin | >100 | >100 | >100 | Low |
Note: Cytotoxicity data for fluconazole, voriconazole, and caspofungin are generally reported as low or having high IC₅₀ values against mammalian cell lines in non-clinical studies. The data for this compound suggests a higher level of cytotoxicity compared to these established agents, which warrants further investigation.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity data is often generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Mammalian cells (e.g., HL-60, MDA-MB-231, PC-3) are seeded into a 96-well plate at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the antifungal agent and incubated for a specified period (e.g., 24 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT into an insoluble formazan.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The IC₅₀ value is calculated by plotting the percentage of cell viability against the concentration of the antifungal agent.
Mechanism of Action: Targeting Ergosterol Biosynthesis
"this compound" and other azoles function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is a key step in the ergosterol biosynthesis pathway. This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane.
References
Comparative Analysis of Synergistic Effects of Antifungal Agent 40 with Azole Antifungals: A Guide for Researchers
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals on the potential synergistic interactions of the novel antifungal agent 40 with established azole antifungals.
Introduction
This compound is a novel selenium-containing azole derivative that has demonstrated potent antifungal activity.[1][2] Its primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway of fungi.[3][4] This mode of action is shared with other azole antifungals. The exploration of combination therapy involving this compound and other azoles is a critical area of research to potentially enhance efficacy, overcome resistance, and reduce dosages, thereby minimizing toxicity.
Currently, there is no publicly available experimental data on the synergistic effects of this compound in combination with other azole antifungals. This guide provides a framework for conducting and evaluating such synergistic studies, based on established methodologies in antifungal research.
Data Presentation: Assessing Synergistic Interactions
The synergistic, additive, indifferent, or antagonistic effects of antifungal combinations are typically quantified using the Fractional Inhibitory Concentration Index (FICI). This index is calculated from data obtained through checkerboard assays. A hypothetical data presentation is provided below to illustrate how results would be summarized.
Table 1: Hypothetical Synergistic Effects of this compound with Other Azoles against Candida albicans
| Combination (this compound +) | MIC of Agent A alone (µg/mL) | MIC of Agent B alone (µg/mL) | MIC of Agent A in combination (µg/mL) | MIC of Agent B in combination (µg/mL) | FICI | Interpretation |
| Fluconazole | 8 | 16 | 2 | 4 | 0.5 | Synergy |
| Itraconazole | 2 | 1 | 0.5 | 0.25 | 0.5 | Synergy |
| Voriconazole | 1 | 0.5 | 0.5 | 0.125 | 0.75 | Additive |
| Ketoconazole | 4 | 2 | 4 | 1 | 2 | Indifference |
FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of synergistic studies. The following are standard protocols for key experiments.
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[3]
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of this compound and the other azole antifungal in a suitable solvent (e.g., DMSO) at a concentration 100 times the expected final concentration.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound horizontally and the other azole vertically in RPMI 1640 medium. This creates a checkerboard of varying concentration combinations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) of 0.5 × 10⁵ to 2.5 × 10⁵ CFU/mL in RPMI 1640 medium.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include wells with each drug alone as controls and a drug-free well for growth control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.
-
FICI Calculation: Calculate the FICI using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Time-Kill Curve Study Protocol
Time-kill curve studies provide a dynamic assessment of the antifungal effect over time.
-
Preparation of Cultures: Grow the fungal strain to the logarithmic phase in a suitable broth medium (e.g., RPMI 1640).
-
Inoculum Preparation: Dilute the culture to a standardized starting inoculum of approximately 10⁵ CFU/mL.
-
Drug Exposure: Add this compound and the other azole, alone and in combination, at concentrations relative to their MICs (e.g., 1x MIC, 2x MIC). Include a drug-free control.
-
Incubation and Sampling: Incubate the cultures at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
Colony Counting: Perform serial dilutions of the aliquots and plate them on agar plates. After incubation, count the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each drug combination. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.
Visualizations
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing antifungal synergy.
Hypothetical Signaling Pathway of Synergistic Action
The synergistic effect of two azoles could be attributed to a more profound inhibition of the ergosterol biosynthesis pathway, leading to increased accumulation of toxic sterol precursors and ultimately, enhanced fungal cell membrane disruption.
Caption: Proposed synergistic mechanism of two azoles.
While specific data for this compound is not yet available, this guide provides the necessary framework for researchers to design, execute, and interpret studies on its potential synergistic effects with other azole antifungals. Such research is pivotal for advancing the development of more effective combination therapies to combat the growing threat of fungal infections.
References
A Comparative Analysis of Cross-Resistance Between Antifungal Agent 40 and Commercially Available Antifungal Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-resistance profile of a novel investigational drug, designated here as "Antifungal Agent 40," against established classes of antifungal agents. Due to the absence of publicly available data for a specific "this compound," this document outlines the necessary experimental methodologies and presents illustrative data to guide researchers in conducting such comparative studies. The focus is on providing objective, data-driven comparisons through standardized experimental protocols and clear data visualization.
Introduction to this compound and Mechanisms of Fungal Resistance
For the purpose of this guide, we will hypothesize that This compound is a novel experimental compound that inhibits a previously unexploited enzyme in the fungal ergosterol biosynthesis pathway. Understanding its mechanism of action is critical to predicting and interpreting potential cross-resistance patterns.
Fungal resistance to existing drugs is a significant clinical challenge. Resistance can be intrinsic, where a fungus is naturally not susceptible, or acquired through mechanisms such as:
-
Target site modification: Alterations in the drug's target enzyme or protein reduce binding affinity.[1][2]
-
Overexpression of the target: Increased production of the target enzyme can overcome the inhibitory effect of the drug.[1][2]
-
Efflux pump upregulation: Active transport of the drug out of the fungal cell reduces its intracellular concentration.[3]
-
Biofilm formation: The extracellular matrix of biofilms can prevent drug penetration.
-
Metabolic bypass pathways: Fungi may develop alternative metabolic routes to circumvent the blocked pathway.
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antifungal agents, often within the same class (e.g., azoles) but sometimes across different classes.
Experimental Protocols for Assessing Cross-Resistance
To evaluate the potential for cross-resistance between this compound and other drugs, a combination of in vitro susceptibility testing methods should be employed.
The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.
Protocol:
-
Inoculum Preparation: Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates. The inoculum is then prepared and standardized to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in a standardized medium like RPMI-1640.
-
Antifungal Agent Preparation: this compound and comparator drugs (e.g., fluconazole, amphotericin B, anidulafungin) are serially diluted in a 96-well microtiter plate.
-
Incubation: The standardized inoculum is added to each well of the microtiter plate. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control.
The checkerboard assay is used to assess the interaction between two drugs, determining if their combined effect is synergistic, additive, indifferent, or antagonistic.
Protocol:
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are made along the y-axis, and serial dilutions of the comparator drug are made along the x-axis. This creates a matrix of different concentration combinations.
-
Inoculation: Each well is inoculated with a standardized fungal suspension.
-
Incubation: The plate is incubated under appropriate conditions.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference (or Additive): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-kill assays provide a dynamic picture of the antifungal effect over time, determining whether a drug is fungicidal (kills the fungus) or fungistatic (inhibits its growth).
Protocol:
-
Inoculum and Drug Preparation: A standardized fungal inoculum (approximately 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., RPMI 1640). The antifungal agents are added at various concentrations (e.g., 1x, 4x, and 16x the MIC).
-
Sampling Over Time: The cultures are incubated at 35°C with agitation. At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from each culture.
-
Colony Counting: The aliquots are serially diluted and plated on agar to determine the number of viable fungal cells (CFU/mL).
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted.
-
Fungicidal activity: ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Fungistatic activity: <3-log₁₀ reduction in CFU/mL.
-
Data Presentation: Comparative In Vitro Activity
The following tables present hypothetical data from cross-resistance studies between this compound and other major antifungal classes against a panel of fungal isolates, including both wild-type (WT) and known resistant strains.
Table 1: Minimum Inhibitory Concentrations (MIC₅₀, µg/mL) of this compound and Comparator Drugs
| Fungal Isolate | This compound | Fluconazole | Amphotericin B | Anidulafungin |
| C. albicans (WT) | 0.125 | 0.5 | 0.25 | 0.03 |
| C. albicans (Azole-R) | 0.125 | 64 | 0.25 | 0.03 |
| C. glabrata (WT) | 0.25 | 8 | 0.5 | 0.06 |
| C. glabrata (Echino-R) | 0.25 | 8 | 0.5 | 16 |
| A. fumigatus (WT) | 0.5 | 1 | 0.5 | >16 |
| A. fumigatus (Azole-R) | 0.5 | 16 | 0.5 | >16 |
MIC₅₀: The concentration that inhibits 50% of the tested isolates. R: Resistant
Table 2: Fractional Inhibitory Concentration Index (FICI) from Checkerboard Assays
| Fungal Isolate | This compound + Fluconazole | This compound + Amphotericin B | This compound + Anidulafungin |
| C. albicans (WT) | 1.0 (Indifference) | 0.75 (Indifference) | 0.5 (Synergy) |
| C. albicans (Azole-R) | 1.0 (Indifference) | 0.75 (Indifference) | 0.5 (Synergy) |
| C. glabrata (Echino-R) | 1.5 (Indifference) | 1.0 (Indifference) | 0.4 (Synergy) |
| A. fumigatus (WT) | 0.6 (Indifference) | 2.0 (Indifference) | N/A |
Table 3: Summary of Time-Kill Assay Results at 4x MIC after 24 hours
| Fungal Isolate | This compound | Fluconazole | Amphotericin B | Anidulafungin |
| C. albicans (WT) | Fungicidal | Fungistatic | Fungicidal | Fungicidal |
| C. albicans (Azole-R) | Fungicidal | No effect | Fungicidal | Fungicidal |
| C. glabrata (Echino-R) | Fungicidal | Fungistatic | Fungicidal | No effect |
Visualizing Workflows and Pathways
The following diagram illustrates the workflow for assessing the cross-resistance profile of this compound.
This diagram illustrates the mechanisms of action for major antifungal classes and potential resistance pathways.
Interpretation and Conclusion
-
No Cross-Resistance with Azoles or Echinocandins: this compound retains its potent activity against strains that are resistant to fluconazole and anidulafungin. This suggests that its mechanism of action and cellular target are distinct from those of the azoles and echinocandins, and it is not affected by the resistance mechanisms that impact these drug classes.
-
Independent Mechanism of Action: The lack of cross-resistance supports the hypothesis that this compound acts on a novel target.
-
Synergistic Potential: The synergistic interaction observed with echinocandins (anidulafungin) suggests a potential for combination therapy, which could be particularly beneficial for treating infections caused by resistant organisms.
-
Fungicidal Activity: The time-kill assays indicate that this compound is fungicidal, a desirable characteristic for treating infections in immunocompromised patients.
References
Comparative Efficacy of Novel Antifungal Agents Against Fluconazole-Resistant Candida albicans
A Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of fluconazole-resistant Candida albicans strains poses a significant challenge to the effective treatment of invasive candidiasis. This guide provides a comparative overview of the efficacy of "Antifungal agent 40," a novel inhibitor of lanosterol 14α-demethylase (CYP51), alongside other established and alternative antifungal agents. The data presented for "this compound" is illustrative, based on the known mechanism of action of novel CYP51 inhibitors, to provide a framework for comparison.
Introduction to Antifungal Resistance in C. albicans
Fluconazole, a widely used triazole antifungal, targets the fungal enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Resistance to fluconazole in C. albicans can arise through several mechanisms, including:
-
Overexpression of the ERG11 gene: This leads to higher levels of the target enzyme, requiring higher concentrations of the drug for inhibition.[2]
-
Point mutations in the ERG11 gene: These mutations can alter the active site of the enzyme, reducing its affinity for azole drugs.
-
Upregulation of efflux pumps: ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters can actively pump the antifungal drug out of the cell, reducing its intracellular concentration.[1]
-
Alterations in the ergosterol biosynthesis pathway: Changes in other enzymes in the pathway can lead to a bypass of the need for the step blocked by fluconazole.[1]
The increasing prevalence of these resistance mechanisms necessitates the development and evaluation of new antifungal agents with novel mechanisms of action or improved efficacy against resistant strains.
Comparative In Vitro Efficacy
The following tables summarize the in vitro activity of this compound (illustrative data) and other key antifungal agents against fluconazole-susceptible and fluconazole-resistant C. albicans isolates. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MICs) against Fluconazole-Susceptible C. albicans
| Antifungal Agent | Class | Mechanism of Action | MIC Range (µg/mL) |
| This compound (Illustrative) | CYP51 Inhibitor | Inhibits lanosterol 14α-demethylase | 0.125 - 1 |
| Fluconazole | Azole | Inhibits lanosterol 14α-demethylase | 0.25 - 2 |
| Voriconazole | Azole | Inhibits lanosterol 14α-demethylase | 0.015 - 0.125 |
| Caspofungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthase | 0.03 - 0.25 |
| Amphotericin B | Polyene | Binds to ergosterol, forming pores | 0.125 - 1 |
Table 2: Minimum Inhibitory Concentrations (MICs) against Fluconazole-Resistant C. albicans
| Antifungal Agent | Class | MIC Range (µg/mL) |
| This compound (Illustrative) | CYP51 Inhibitor | 0.5 - 4 |
| Fluconazole | Azole | ≥ 64 |
| Voriconazole | Azole | 0.25 - 4 |
| Caspofungin | Echinocandin | 0.03 - 0.5 |
| Amphotericin B | Polyene | 0.25 - 2 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Table 3: In Vitro Biofilm Inhibition (Illustrative Data)
Biofilms are a significant clinical challenge as they exhibit increased resistance to antifungal agents. The sessile MIC (SMIC) is the concentration required to inhibit biofilm formation.
| Antifungal Agent | SMIC80 against Fluconazole-Resistant C. albicans (µg/mL) |
| This compound | 1 - 8 |
| Fluconazole | > 1024 |
| Caspofungin | 0.5 - 4 |
| Amphotericin B | 1 - 8 |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of antifungal agents.
Antifungal Susceptibility Testing (Planktonic Cells)
The in vitro activity of antifungal agents against planktonic C. albicans is determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[3]
Protocol:
-
Inoculum Preparation: C. albicans isolates are grown on Sabouraud dextrose agar. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Biofilm Formation and Susceptibility Testing
The ability of an antifungal agent to inhibit biofilm formation is a critical measure of its potential clinical utility.
Protocol:
-
Biofilm Formation: C. albicans cells (1 x 10⁶ cells/mL in RPMI 1640) are added to the wells of a 96-well flat-bottom plate. The plate is incubated at 37°C for 90 minutes to allow for initial adherence.
-
Washing: Non-adherent cells are removed by washing the wells with phosphate-buffered saline (PBS).
-
Incubation with Antifungal Agent: Fresh medium containing serial dilutions of the antifungal agent is added to the wells. The plate is then incubated for 24-48 hours at 37°C to allow for biofilm formation in the presence of the drug.
-
Quantification: Biofilm formation is quantified using a colorimetric assay, such as the XTT reduction assay, which measures the metabolic activity of the cells within the biofilm. The Sessile MIC (SMIC) is determined as the concentration that inhibits biofilm metabolic activity by a defined percentage (e.g., 80%).
In Vivo Efficacy in a Murine Model of Systemic Candidiasis
Animal models are essential for evaluating the in vivo efficacy of novel antifungal compounds.
Protocol:
-
Infection: Immunocompetent or immunosuppressed mice (e.g., BALB/c) are infected intravenously with a lethal or sublethal dose of fluconazole-resistant C. albicans.
-
Treatment: Treatment with the antifungal agent (e.g., "this compound") or a vehicle control is initiated at a specified time post-infection and administered for a defined period.
-
Monitoring: Mice are monitored for survival over a period of 14-21 days.
-
Fungal Burden Determination: In a parallel experiment, a cohort of mice is euthanized at specific time points, and organs (typically kidneys) are harvested, homogenized, and plated on selective agar to determine the fungal burden (colony-forming units per gram of tissue).
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes can aid in understanding the data.
Caption: Ergosterol biosynthesis pathway and the target of this compound.
Caption: Key mechanisms of fluconazole resistance in C. albicans.
Caption: General experimental workflow for antifungal drug evaluation.
Conclusion
The data presented in this guide highlight the urgent need for novel antifungal agents with efficacy against fluconazole-resistant C. albicans. While "this compound" shows promise as a CYP51 inhibitor based on illustrative data, rigorous in vitro and in vivo comparative studies are essential to fully characterize its potential. The provided experimental protocols offer a standardized framework for such evaluations. Continued research into novel compounds and their mechanisms of action is critical to address the growing challenge of antifungal resistance.
References
Head-to-head comparison of "Antifungal agent 40" and voriconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel investigational antifungal compound, "Antifungal agent 40," and the established triazole antifungal, voriconazole. This objective analysis is based on available preclinical data to inform research and development decisions.
Overview and Mechanism of Action
Both this compound and voriconazole belong to the azole class of antifungals and share a common mechanism of action. They target and inhibit the fungal enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.
This compound is a novel selenium-containing azole derivative.[1] Voriconazole is a second-generation triazole, structurally related to fluconazole, with a broad spectrum of activity.
Signaling Pathway of Azole Antifungals
Caption: Mechanism of action of azole antifungals.
In Vitro Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and voriconazole against a panel of pathogenic fungi. Lower MIC values indicate greater potency.
| Fungal Strain | This compound MIC (µg/mL) | Voriconazole MIC (µg/mL) |
| Candida albicans SC5314 | 1 | 0.015 - 0.25 |
| Candida albicans (Fluconazole-resistant) | 2 | 0.25 - 1 |
| Candida glabrata 537 | 4 | 0.03 - 1 |
| Candida parapsilosis 22-20 | 1 | 0.015 - 0.25 |
| Candida krusei 22-13 | 8 | 0.06 - 1 |
| Cryptococcus neoformans 22-21 | 1 | 0.03 - 0.25 |
| Aspergillus fumigatus 2.052 | 16 | ≤0.125 - 2 |
| Aspergillus flavus 2.051 | 32 | 0.25 - 2 |
| Trichophyton rubrum 2.062 | 4 | 0.03 - 0.5 |
| Trichophyton mentagrophytes 2.061 | 2 | 0.03 - 0.5 |
Note: Data for this compound is derived from a single study and may not be directly comparable to the range of reported values for the well-established drug, voriconazole.
Antibiofilm Activity
Biofilms are a significant challenge in treating fungal infections due to their inherent resistance to antimicrobial agents. This compound has demonstrated the ability to inhibit the formation of Candida albicans biofilms.[1] While voriconazole also exhibits activity against biofilms, direct comparative studies with this compound are not yet available.
In Vivo Efficacy
A murine model of systemic candidiasis was utilized to evaluate the in vivo efficacy of a potent derivative of this compound, compound B01.[1] Treatment with compound B01 significantly reduced the fungal load in the kidneys of infected mice.[1]
Voriconazole has been extensively studied in various animal models of fungal infections. In murine models of disseminated candidiasis, voriconazole treatment has been shown to prolong survival and reduce fungal burden in a dose-dependent manner.
Safety Profile
Preliminary safety data for this compound indicates a potential for cytotoxicity and hemolysis at higher concentrations. In contrast, voriconazole has a well-documented safety profile from extensive clinical use, with the most common adverse effects including visual disturbances, elevated liver enzymes, and rash.
| Safety Parameter | This compound | Voriconazole |
| Hemolysis | High hemolysis rate observed in rabbit erythrocytes at concentrations of 2-32 µg/mL. | Not a commonly reported adverse effect. |
| Cytotoxicity (in vitro) | IC50 values of 5.18 µM (HL-60), 3.25 µM (MDA-MB-231), and 0.98 µM (PC-3). | Generally low cytotoxicity against mammalian cells at therapeutic concentrations. |
| Common Clinical Adverse Effects | Not yet determined in humans. | Visual disturbances (~19%), fever (~6%), nausea (~5%), rash (~5%). |
| Serious Adverse Effects | Not yet determined in humans. | Hepatic toxicity, arrhythmias, severe cutaneous reactions. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values for this compound were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.
References
In Vitro Toxicity Profile: A Comparative Analysis of Antifungal Agent 40 and Ketoconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro toxicity of a novel investigational compound, "Antifungal agent 40," and the established antifungal drug, ketoconazole. The information is compiled from publicly available data to assist researchers in evaluating the potential toxicological profiles of these compounds.
Executive Summary
Both this compound and ketoconazole are inhibitors of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component in the ergosterol biosynthesis pathway. While this shared mechanism of action underscores their antifungal efficacy, their off-target effects on mammalian cells are a key consideration in drug development. This guide summarizes the available in vitro cytotoxicity data for both compounds and provides standardized protocols for key toxicological assays to facilitate further independent research.
It is important to note that a direct comparison of the presented data is challenging due to the use of different cell lines and experimental conditions in the available studies. The data should therefore be interpreted with caution.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the available quantitative data on the in vitro cytotoxicity of this compound and ketoconazole.
| Compound | Cell Line | Assay Type | Endpoint | Result |
| This compound | HL-60 (Human leukemia) | Cytotoxicity | IC50 | 5.18 µM |
| MDA-MB-231 (Human breast cancer) | Cytotoxicity | IC50 | 3.25 µM | |
| PC-3 (Human prostate cancer) | Cytotoxicity | IC50 | 0.98 µM | |
| Rabbit Erythrocytes | Hemolysis | - | High hemolysis rate | |
| Ketoconazole | HepG2 (Human liver carcinoma) | Cytotoxicity | IC50 | 70 µg/mL (~131.6 µM)[1] |
| Human Hepatocytes | MTT Assay | IC50 | 50.3 µM | |
| Human Fibroblasts | Cytotoxicity | - | Toxic at 100 µg/mL (~188 µM) |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency of the compound. The varied cell lines and assay conditions necessitate careful interpretation when comparing these values.
Experimental Protocols
To facilitate direct and standardized comparisons, detailed methodologies for key in vitro toxicity assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (this compound and ketoconazole) and a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.
-
At the end of the incubation period, collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on positive and negative controls.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis and necrosis).
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compounds.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry, acquiring data for a sufficient number of events.
-
Gate the cell populations to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Experimental Workflow for In Vitro Toxicity Assessment
Caption: Workflow for in vitro toxicity comparison.
Simplified Apoptosis Signaling Pathway
Caption: Simplified intrinsic apoptosis pathway.
References
A Comparative Analysis of Antifungal Agent 40 Against Established Clinical Antifungals
For Immediate Release
A novel selenium-containing azole derivative, designated Antifungal Agent 40, has demonstrated promising in vitro activity against a range of clinically relevant fungal isolates. This comparison guide provides an objective analysis of its performance relative to established antifungal agents—fluconazole, amphotericin B, and caspofungin—supported by available experimental data. This report is intended for researchers, scientists, and drug development professionals.
This compound, and its analogues, function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. This mechanism is characteristic of azole antifungals.[1][2]
Performance Against Clinical Fungal Isolates: A Comparative Summary
The in vitro efficacy of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound and its comparators against key fungal pathogens. It is important to note that the data for this compound is derived from a specific study on novel selenium-containing azole derivatives and may not represent the full spectrum of its activity.
Data Presentation:
Table 1: Comparative in vitro activity (MIC in µg/mL) against Candida species.
| Fungal Species | This compound (and analogues)¹ | Fluconazole² | Amphotericin B³ | Caspofungin⁴ |
| Candida albicans | ≤0.125 - 4.0 | 0.25 - 1.0 | 0.03 - 1.0 | 0.03 - 0.25 |
| Candida glabrata | ≤0.125 - 4.0 | 8.0 - >64 | 0.12 - 2.0 | 0.06 - 0.5 |
| Candida parapsilosis | ≤0.125 - 4.0 | 1.0 - 4.0 | 0.03 - 1.0 | 0.5 - 2.0 |
| Candida krusei | ≤0.125 - 4.0 | 16 - >64 | 0.25 - 4.0 | 0.125 - 0.5 |
| Fluconazole-Resistant C. albicans | Active (specific MICs vary) | >64 | 0.03 - 1.0 | 0.03 - 0.25 |
¹ Data for this compound and its analogues are from a study by Xu et al., 2022, which reported a range of MICs for a series of novel compounds.[1][3] ² General MIC ranges for fluconazole against common clinical isolates. ³ General MIC ranges for amphotericin B against common clinical isolates. ⁴ General MIC ranges for caspofungin against common clinical isolates.
Table 2: Comparative in vitro activity (MIC in µg/mL) against Cryptococcus neoformans and Aspergillus fumigatus.
| Fungal Species | This compound (and analogues)¹ | Fluconazole² | Amphotericin B³ | Caspofungin⁴ |
| Cryptococcus neoformans | ≤0.125 - 4.0 | 4.0 - 16 | 0.125 - 1.0 | Not typically active |
| Aspergillus fumigatus | Data not available | >64 | 0.25 - 2.0 | 0.125 - 0.5 |
¹ Data for this compound and its analogues are from a study by Xu et al., 2022.[1] ² General MIC ranges for fluconazole. ³ General MIC ranges for amphotericin B. ⁴ General MIC ranges for caspofungin. Note: Caspofungin's activity against Aspergillus is typically measured as Minimum Effective Concentration (MEC).
Experimental Protocols
The determination of antifungal susceptibility is performed using standardized methods to ensure reproducibility and comparability of data. The most widely accepted protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M27-A3 Broth Microdilution Method for Yeasts
This method is a reference standard for determining the MICs of antifungal agents against yeasts, including Candida species and Cryptococcus neoformans.
Key Methodological Steps:
-
Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0 at 25°C.
-
Inoculum Preparation: A standardized inoculum is prepared from a 24-hour-old culture grown on Sabouraud dextrose agar. The final inoculum concentration in the test wells is between 0.5 x 10³ and 2.5 x 10³ cells/mL.
-
Antifungal Agent Dilution: The antifungal agents are serially diluted in the RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction for azoles and echinocandins, and 100% for amphotericin B) compared to the growth in the drug-free control well. The endpoint is determined visually or by using a spectrophotometer.
EUCAST E.Def 7.3.2 Broth Microdilution Method for Yeasts
The EUCAST method is another widely used standard for antifungal susceptibility testing of yeasts.
Key Methodological Steps:
-
Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS, and supplemented with 2% glucose.
-
Inoculum Preparation: A standardized inoculum is prepared to a final concentration of 1-5 x 10⁵ cells/mL in the test wells.
-
Antifungal Agent Dilution: Serial dilutions of the antifungal agents are prepared in the test medium within 96-well microtiter plates.
-
Incubation: Plates are incubated at 35-37°C for 24 hours. For some slow-growing species, incubation can be extended to 48 hours.
-
MIC Determination: The endpoint is determined spectrophotometrically at 530 nm as the lowest concentration that shows a 50% or 90% reduction in absorbance compared to the drug-free control, depending on the antifungal class.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
Conclusion
Preliminary in vitro data suggests that this compound and its selenium-containing azole analogues exhibit potent and broad-spectrum activity against several clinically important Candida species, including those resistant to fluconazole, and against Cryptococcus neoformans. The MIC values reported in early studies are competitive with or superior to those of fluconazole for certain isolates. However, a comprehensive dataset, particularly against filamentous fungi like Aspergillus fumigatus, is not yet available in the public domain. Further in-depth studies and clinical trials are necessary to fully elucidate the therapeutic potential and clinical utility of this compound. The information provided in this guide serves as a preliminary comparison based on the current scientific literature.
References
Safety Operating Guide
Safe Disposal and Handling of Antifungal Agent 40: A Comprehensive Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Antifungal Agent 40 is not publicly available. The following procedures are based on best practices for the handling and disposal of hazardous and cytotoxic chemical compounds in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Proper Disposal Procedures
Due to its biological activity, including cytotoxicity, all waste contaminated with this compound must be treated as hazardous chemical waste.[1][2][3] Segregation of waste at the source is paramount to ensure safe and compliant disposal.[4]
Step 1: Waste Identification and Segregation
Properly categorize all waste streams contaminated with this compound. Never mix incompatible waste types.[5]
| Waste Stream | Description | Recommended Container | Disposal Procedure |
| Solid Waste | Contaminated personal protective equipment (PPE) such as gloves and lab coats, absorbent paper, and other solid materials. | Lined, rigid, puncture-proof container with a lid, clearly labeled "Hazardous Cytotoxic Waste". | Collect all contaminated solid items in the designated container. Keep the container closed when not in use. Arrange for pickup and disposal by your institution's EHS or a licensed hazardous waste contractor. |
| Liquid Waste | Unused or spent solutions of this compound in aqueous or organic solvents. | Clearly labeled, leak-proof, and chemically compatible container (e.g., glass or polyethylene for many solvents). | Collect liquid waste in a designated container with a secure cap. Do not overfill. Store in a well-ventilated area, away from incompatible materials. Arrange for disposal through your institution's hazardous waste program. |
| Sharps Waste | Contaminated needles, syringes, scalpels, and glass vials. | Puncture-resistant sharps container, clearly labeled "Hazardous Cytotoxic Sharps Waste". | Place all contaminated sharps directly into the designated sharps container immediately after use. Do not recap needles. Seal the container when it is three-quarters full and arrange for disposal by EHS. |
Step 2: Decontamination Procedures
All non-disposable equipment and work surfaces contaminated with this compound must be thoroughly decontaminated.
-
Initial Cleaning: Remove any visible residue with absorbent paper, which should then be disposed of as solid hazardous waste.
-
Decontamination: Wipe down surfaces and equipment with a suitable solvent (e.g., 70% ethanol or isopropanol), followed by a laboratory-grade detergent. All cleaning materials must be disposed of as hazardous waste. For spills, follow your institution's established spill response protocol for cytotoxic compounds.
Quantitative Biological Data
This compound has demonstrated significant biological activity in several in vitro assays. The following tables summarize the available quantitative data.
Table 1: Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) (μg/mL) |
| Candida albicans | 1 - 64 |
Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | IC50 (μM) |
| HL-60 (Leukemia) | 5.18 |
| MDA-MB-231 (Breast Cancer) | 3.25 |
| PC-3 (Prostate Cancer) | 0.98 |
Table 3: Hemolytic Activity of this compound
| Concentration Range (μg/mL) | Observation |
| 2 - 32 | High hemolysis rate in rabbit erythrocytes |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against fungal species is determined using the broth microdilution method.
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in 96-well microtiter plates using an appropriate growth medium.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve the desired final inoculum concentration.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are incubated at a controlled temperature for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that inhibits visible growth of the fungus.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of this compound are assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader. The IC50 value is calculated as the concentration of the agent that reduces cell viability by 50%.
Hemolysis Assay
The hemolytic activity of this compound is evaluated by measuring the lysis of red blood cells.
-
Preparation of Red Blood Cells: A suspension of red blood cells (e.g., from rabbits) is prepared and washed.
-
Compound Incubation: The red blood cell suspension is incubated with different concentrations of this compound.
-
Centrifugation: The samples are centrifuged to pellet the intact red blood cells.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant, as a result of cell lysis, is quantified by measuring the absorbance at a specific wavelength.
Mechanism of Action and Experimental Workflow
Signaling Pathway
This compound exerts its antifungal effect by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane.
Caption: Inhibition of lanosterol 14α-demethylase by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of this compound.
Caption: General workflow for in vitro testing of this compound.
References
Essential Safety and Operational Guidance for Handling Antifungal Agent 40
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Antifungal agent 40, including operational and disposal plans. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure to this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications & Use Case |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn to protect against splashes and aerosols. A face shield should be worn in addition to goggles when there is a significant splash hazard. |
| Hand Protection | Protective Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged contact or handling, heavy-duty, chemical-resistant gloves should be used.[1] |
| Body Protection | Laboratory Coat or Chemical Suit | A standard lab coat is required for low-volume handling. A chemical-resistant suit may be necessary for large-scale operations or in the event of a spill.[1] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge if working in an area with poor ventilation or when the potential for aerosolization exists. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Preparation:
-
Ensure a designated work area is clean and uncluttered.
-
Verify that an accessible safety shower and eyewash station are available.[1]
-
Confirm all necessary PPE is available and in good condition.
-
Review the Safety Data Sheet (SDS) before beginning work.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with eyes, skin, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Keep the container tightly sealed when not in use.
-
Take precautionary measures against static discharge.
Storage:
-
Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and acids.
-
Protect from direct sunlight and moisture.
-
Store below 25°C and above 2°C to prevent changes in product properties.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Dike the spillage to prevent spreading.
-
Absorb: Use a suitable absorbent material to pick up the spilled substance.
-
Collect: Place the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Classification: This material must be disposed of as hazardous waste.
-
Container Management: Do not reuse empty containers. They should be triple-rinsed and disposed of according to institutional and local regulations.
-
Disposal Method: Dispose of the waste material through a licensed hazardous-waste disposal contractor. Do not discharge into drains, surface waters, or groundwater.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
